Urb602
Description
Properties
IUPAC Name |
cyclohexyl N-(3-phenylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(22-18-12-5-2-6-13-18)20-17-11-7-10-16(14-17)15-8-3-1-4-9-15/h1,3-4,7-11,14,18H,2,5-6,12-13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVUFQYJOSFTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450611 | |
| Record name | URB602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565460-15-3 | |
| Record name | Carbamic acid, N-[1,1′-biphenyl]-3-yl-, cyclohexyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565460-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | URB-602 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0565460153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | URB602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URB-602 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8371SFA9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to URB602: A Monoacylglycerol Lipase Inhibitor
Abstract
This compound, chemically identified as [1,1'-biphenyl]-3-yl-carbamic acid, cyclohexyl ester, is a widely studied compound known for its inhibitory action on monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, this compound effectively increases the levels of endogenous 2-AG, making it a valuable pharmacological tool for investigating the physiological and pathological roles of the 2-AG signaling pathway.[1][3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, selectivity profile, detailed experimental protocols, and its effects on endocannabinoid signaling.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes. Its primary lipid signaling molecules are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). While AEA is primarily degraded by fatty acid amide hydrolase (FAAH), 2-AG is hydrolyzed predominantly by monoacylglycerol lipase (MAGL).[4] The targeted inhibition of MAGL presents a therapeutic strategy to amplify 2-AG signaling for potential treatment of inflammatory, pain, and neurodegenerative disorders.[4][5]
This compound was one of the first compounds identified as a selective MAGL inhibitor.[4][6] It has been instrumental in elucidating the functions of 2-AG by blocking its deactivation and amplifying its intrinsic actions.[1] Studies have demonstrated that this compound can produce anti-inflammatory and anti-nociceptive effects in animal models, often mediated by cannabinoid receptors CB1 and CB2.[1][4]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | cyclohexyl N-(3-phenylphenyl)carbamate[7] |
| Synonyms | [1,1'-biphenyl]-3-yl-carbamic acid, cyclohexyl ester |
| CAS Number | 565460-15-3[7][8] |
| Molecular Formula | C₁₉H₂₁NO₂[7][8] |
| Molecular Weight | 295.4 g/mol [7][8] |
| Appearance | Crystalline solid[8] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 10 mg/ml[8] |
Mechanism of Action
This compound inhibits MAGL through a noncompetitive and partially reversible mechanism.[3][9] Unlike many carbamate-based inhibitors that act by irreversibly carbamoylating the catalytic serine of their target enzyme, structure-activity relationship (SAR) studies and dialysis experiments suggest that this compound does not form a covalent bond with MAGL.[3][9] Instead, it is believed to bind to the enzyme in a manner that allosterically reduces its catalytic efficiency. The inhibition is rapid, and while some studies point to its partial reversibility, it is not considered a classic irreversible inhibitor.[3][6]
Quantitative Inhibitory Data
The potency of this compound has been evaluated in various systems, with results showing some variability. This discrepancy may be attributed to differences in experimental conditions, such as the use of purified recombinant enzyme versus cell or tissue homogenates.
| Target Enzyme | System / Species | IC₅₀ Value | Reference |
| MAGL | Purified recombinant rat MGL | 223 ± 63 µM | [3][9] |
| MAGL | Recombinant MGL in HeLa cells | 81 ± 13 µM | [3] |
| MAGL | Rat brain cytosol (2-OG hydrolysis) | 25 µM | [10] |
| MAGL | Rat brain | 28 µM | [6] |
| FAAH | Rat brain membranes (AEA hydrolysis) | 17 µM | [10][11] |
| FAAH | - | > 100 µM | [8] |
Note: IC₅₀ is the half-maximal inhibitory concentration. 2-OG is 2-oleoylglycerol, a substrate used to measure MAGL activity.
Selectivity Profile
The selectivity of this compound is a subject of debate in the scientific literature. Initial studies reported that this compound selectively inhibits MAGL over FAAH, with in vivo microinjections increasing 2-AG levels without affecting AEA.[1][4] This functional selectivity has been observed in hippocampal slice cultures as well.[3][9][12]
However, other in vitro studies have challenged this selectivity, demonstrating that this compound can inhibit both MAGL and FAAH with similar potencies (IC₅₀ values of 25 µM and 17 µM, respectively).[10][11] This lack of selectivity in certain in vitro assays suggests that the observed in vivo specificity might be due to other factors, such as differential enzyme accessibility or the lower level of inhibition required to elevate 2-AG compared to AEA.[10] Therefore, while this compound is a useful tool, its potential for off-target effects on FAAH should be considered when interpreting results, especially at higher concentrations.[6][12]
Signaling Pathway and Experimental Workflow
Endocannabinoid Signaling Pathway Modulation by this compound
The following diagram illustrates the synthesis and degradation of 2-AG and the point of intervention for this compound. Inhibition of MAGL leads to an accumulation of 2-AG, enhancing its signaling through cannabinoid receptors (CB1 and CB2).
Caption: this compound inhibits MAGL, preventing 2-AG degradation and enhancing endocannabinoid signaling.
Experimental Workflow for MAGL Inhibitor Evaluation
This diagram outlines a typical workflow for characterizing a novel MAGL inhibitor, from initial enzymatic assays to in vivo functional studies.
Caption: A logical workflow for the preclinical evaluation of a potential MAGL inhibitor like this compound.
Experimental Protocols
Protocol: In Vitro MAGL Activity Assay (Fluorometric)
This protocol is a representative method for measuring MAGL activity based on established techniques.[13][14]
Objective: To determine the rate of MAGL-catalyzed hydrolysis of a fluorogenic substrate and to assess the inhibitory potential of a test compound like this compound.
Materials:
-
Human recombinant MAGL or tissue homogenate (e.g., rat brain cytosol)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA[15]
-
Fluorogenic Substrate: e.g., 4-Nitrophenylacetate (NPA) or a 2-AG analog like AA-HNA.
-
Test Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known potent MAGL inhibitor (e.g., JZL184).
-
96-well black, flat-bottom microplate.
-
Fluorescence plate reader.
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor (this compound) and the positive control in the solvent. The final solvent concentration in the assay should not exceed 1-2% to avoid affecting enzyme activity.[15]
-
Enzyme and Inhibitor Incubation:
-
To each well, add 150 µL of Assay Buffer.
-
Add 10 µL of the diluted enzyme solution.
-
Add 10 µL of the test inhibitor dilution, positive control, or solvent (for vehicle control and 100% activity wells).
-
For background wells, add 160 µL of Assay Buffer and 10 µL of solvent (no enzyme).[15]
-
Incubate the plate for 30 minutes at room temperature to allow the inhibitor to interact with the enzyme.[13]
-
-
Initiation of Reaction: Add 10-20 µL of the fluorogenic substrate solution to all wells to start the reaction. The final substrate concentration should be near its Km value for MAGL.[15]
-
Measurement: Immediately place the plate in the reader and measure the increase in fluorescence (or absorbance for NPA) at appropriate excitation/emission wavelengths over a period of 10-30 minutes, taking readings at 1-minute intervals.[13][15]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the reaction rate (slope) for each concentration in the linear range of the reaction.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol: Measurement of Endocannabinoid Levels by LC-MS/MS
This protocol provides a general workflow for quantifying 2-AG and AEA in biological samples.
Objective: To measure the concentration of 2-AG and AEA in tissues or cells following treatment with this compound.
Materials:
-
Biological Sample (e.g., brain tissue, cultured cells).
-
Internal Standards: Deuterated 2-AG (d5-2-AG or d8-2-AG) and AEA (d4-AEA).[16]
-
Extraction Solvent: e.g., Acetonitrile or a 2:1:1 mixture of chloroform:methanol:Tris buffer.
-
LC-MS/MS system (Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer).
Procedure:
-
Sample Collection and Homogenization:
-
Rapidly collect the tissue or cell sample and immediately freeze it in liquid nitrogen to halt enzymatic activity.
-
Weigh the frozen sample and homogenize it in the cold extraction solvent containing the internal standards.
-
-
Lipid Extraction:
-
Perform a lipid extraction, for example, by adding chloroform and water to the homogenate, vortexing, and centrifuging to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable mobile phase (e.g., methanol/water mixture).
-
Inject the sample into the LC-MS/MS system.
-
Liquid Chromatography (LC): Separate the analytes using a C18 reverse-phase column with a gradient elution.
-
Mass Spectrometry (MS/MS): Use electrospray ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transitions for each analyte and internal standard (Selected Reaction Monitoring - SRM).
-
-
Quantification:
-
Construct a calibration curve using known concentrations of authentic standards.
-
Calculate the concentration of 2-AG and AEA in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
-
Summary and Conclusion
This compound is a foundational tool in the study of the endocannabinoid system. Its primary action is the inhibition of MAGL, which leads to elevated levels of 2-AG and subsequent enhancement of endocannabinoid signaling.[1][3] This activity has been linked to significant anti-inflammatory and anti-nociceptive effects in preclinical models.[1][17]
However, researchers and drug developers must be aware of its limitations. This compound exhibits relatively modest potency, with IC₅₀ values in the micromolar range.[3][10] Furthermore, its selectivity for MAGL over FAAH is questionable, with several in vitro studies demonstrating comparable inhibition of both enzymes.[10][11] Despite this, its functional selectivity in certain biological systems makes it a valuable, albeit imperfect, probe for exploring the therapeutic potential of MAGL inhibition. Newer, more potent, and selective MAGL inhibitors have since been developed, but the foundational research conducted with this compound was critical in validating MAGL as a viable therapeutic target.
References
- 1. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of monoacylglycerol lipase as novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C19H21NO2 | CID 10979337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lack of selectivity of this compound for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lack of selectivity of this compound for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
URB602 and 2-Arachidonoylglycerol (2-AG) Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the compound URB602 and its role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). It delves into the mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental methodologies.
Introduction to 2-Arachidonoylglycerol (2-AG) and its Degradation
2-Arachidonoylglycerol (2-AG) is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2 and is the most abundant endocannabinoid in the brain.[1][2] It plays a crucial role in a variety of physiological processes, including retrograde signaling at synapses, neuroinflammation, and pain perception.[3][4] The biological actions of 2-AG are tightly regulated by its on-demand synthesis and rapid degradation.
The primary enzyme responsible for the degradation of 2-AG is monoacylglycerol lipase (MAGL), a serine hydrolase that hydrolyzes 2-AG into arachidonic acid and glycerol.[5] Fatty acid amide hydrolase (FAAH), the principal enzyme for anandamide degradation, can also hydrolyze 2-AG, although MAGL is considered the predominant pathway for 2-AG inactivation in the nervous system.[1][6] The inhibition of these enzymes, particularly MAGL, presents a therapeutic strategy to enhance and prolong the signaling of 2-AG.
This compound: A Modulator of 2-AG Degradation
This compound, with the chemical name [1,1'-biphenyl]-3-yl-carbamic acid, cyclohexyl ester, is a carbamate derivative that has been investigated for its effects on the endocannabinoid system.[7][8] It has been characterized as an inhibitor of MAGL, thereby increasing the endogenous levels of 2-AG.[7]
Mechanism of Action
This compound inhibits MAGL through a noncompetitive and at least partially reversible mechanism.[8] This distinguishes it from some other carbamate-based inhibitors that act via irreversible carbamoylation of the enzyme's active site serine.[8] The noncompetitive nature of its inhibition suggests that this compound binds to a site on the MAGL enzyme that is distinct from the substrate-binding site.
Selectivity Profile
The selectivity of this compound for MAGL over FAAH is a subject of some debate in the scientific literature. Some studies have reported that this compound selectively inhibits MAGL with little to no effect on FAAH activity at concentrations that inhibit MAGL.[7] This selectivity is a desirable characteristic for a pharmacological tool intended to specifically study the effects of elevated 2-AG levels. However, other reports suggest that this compound lacks significant selectivity and can inhibit both MAGL and FAAH at similar concentrations.[9][10] This discrepancy may be due to different experimental conditions, such as the source of the enzymes (recombinant vs. native) and the specific assay parameters used.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against MAGL and FAAH has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
| Enzyme | Source | Substrate | IC50 (µM) | Reference |
| MAGL | Rat Brain Cytosol | 2-Oleoylglycerol | 25 | [10] |
| MAGL | Rat Brain Recombinant | 2-Oleoylglycerol | 75 | [9] |
| MAGL | Human Recombinant | 2-Oleoylglycerol | ~30 | [9] |
| MAGL | Purified Recombinant Rat | Not Specified | 223 ± 63 | [11] |
| FAAH | Rat Brain Membranes | Anandamide | 17 | [10] |
| FAAH | Rat Brain | Anandamide | >100 | [7] |
Table 1: In Vitro Inhibitory Activity of this compound against Monoacylglycerol Lipase (MAGL)
| Enzyme | Source | Substrate | IC50 (µM) | Reference |
| FAAH | Rat Brain Membranes | Anandamide | 17 | [10] |
| FAAH | Rat Brain | Anandamide | >100 | [7] |
Table 2: In Vitro Inhibitory Activity of this compound against Fatty Acid Amide Hydrolase (FAAH)
Signaling Pathways
2-AG Synthesis and Degradation Pathway
2-AG is synthesized on-demand in the postsynaptic neuron. The process is initiated by the activation of Gq-coupled receptors, such as metabotropic glutamate receptors (mGluRs), which leads to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG is subsequently hydrolyzed by diacylglycerol lipase (DAGL) to produce 2-AG.
Once synthesized, 2-AG acts as a retrograde messenger, diffusing across the synaptic cleft to activate presynaptic CB1 receptors. This activation leads to the inhibition of neurotransmitter release. The signaling is terminated by the degradation of 2-AG, primarily by presynaptically located MAGL, into arachidonic acid and glycerol. This compound inhibits this final degradation step.
Caption: 2-AG Synthesis, Retrograde Signaling, and Degradation Pathway.
Experimental Protocols
In Vitro MAGL Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory effect of this compound on MAGL activity. Specific parameters may need to be optimized depending on the enzyme source and substrate used.
Materials:
-
Purified recombinant MAGL or brain homogenate containing MAGL
-
This compound
-
Radiolabeled substrate (e.g., [³H]2-oleoylglycerol or [¹⁴C]2-arachidonoylglycerol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare dilutions of the MAGL enzyme source in assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Incubation: In microcentrifuge tubes, pre-incubate the enzyme preparation with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate to each tube.
-
Reaction Termination: After a specific incubation time (e.g., 10-30 minutes), terminate the reaction by adding a stop solution (e.g., a mixture of chloroform and methanol).
-
Extraction and Quantification: Separate the radiolabeled product from the unreacted substrate using liquid-liquid extraction. Quantify the radioactivity in the aqueous phase (containing the radiolabeled glycerol product) using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema Model)
This protocol outlines an experimental workflow to evaluate the anti-inflammatory effects of this compound in an animal model.
Caption: Experimental Workflow for In Vivo Anti-inflammatory Study.
Conclusion
This compound serves as a valuable pharmacological tool for studying the physiological and pathological roles of the endocannabinoid 2-AG. By inhibiting MAGL, this compound elevates endogenous 2-AG levels, leading to a range of biological effects, including anti-inflammatory and analgesic properties. While questions regarding its selectivity persist, careful experimental design and interpretation of results can provide significant insights into the therapeutic potential of modulating 2-AG degradation. The information and protocols provided in this guide are intended to support researchers in the design and execution of their studies in this promising area of drug discovery and development.
References
- 1. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 2. scielo.br [scielo.br]
- 3. graphviz.org [graphviz.org]
- 4. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nuchemsciences.com [nuchemsciences.com]
- 8. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. researchgate.net [researchgate.net]
URB602: A Technical Guide to its Modulation of the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
URB602, chemically identified as biphenyl-3-ylcarbamic acid cyclohexyl ester, is a compound that has garnered significant interest within the scientific community for its ability to modulate the endocannabinoid system (ECS). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its effects on endocannabinoid signaling, and detailed methodologies for its preclinical evaluation. This compound primarily acts as an inhibitor of monoacylglycerol lipase (MGL), the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MGL, this compound elevates the endogenous levels of 2-AG, thereby potentiating its effects at cannabinoid receptors. However, its selectivity profile, particularly concerning fatty acid amide hydrolase (FAAH), the primary catabolic enzyme for anandamide (AEA), has been a subject of investigation, with some studies indicating a lack of selectivity at higher concentrations. This guide consolidates the current understanding of this compound, presenting quantitative data on its enzymatic inhibition, its influence on endocannabinoid levels, and detailed protocols for key in vitro and in vivo experimental assays. Furthermore, it provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in the modulation of the endocannabinoid system.
Mechanism of Action
This compound exerts its effects on the endocannabinoid system primarily by inhibiting the enzymatic activity of monoacylglycerol lipase (MGL).[1][2][3][4] MGL is a serine hydrolase that plays a crucial role in terminating the signaling of 2-AG by hydrolyzing it into arachidonic acid and glycerol.[5] The inhibition of MGL by this compound leads to an accumulation of 2-AG in various tissues, including the brain.[1][2][3][4] This elevation of endogenous 2-AG levels enhances the activation of cannabinoid receptors, primarily CB1 and CB2, leading to a range of physiological effects.[6][7]
Studies have characterized the inhibition of MGL by this compound as rapid, noncompetitive, and partially reversible.[1][2][3][8][9] Dialysis experiments have suggested that this compound does not act via irreversible carbamoylation of the MGL active site, a mechanism observed with some other carbamate-based enzyme inhibitors.[1][2][3]
While this compound is often described as an MGL inhibitor, its selectivity is a critical consideration. Several studies have reported that this compound can also inhibit fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide (AEA). This lack of selectivity has been observed in vitro, with some studies reporting similar IC50 values for both MGL and FAAH.[10][11][12] However, in vivo studies have shown that at certain doses, this compound can selectively elevate 2-AG levels without significantly affecting AEA levels.[4][6][13] This discrepancy may be attributed to differences in experimental conditions, tissue types, and the concentrations of this compound used.
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. va.gov [va.gov]
- 3. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Endocannabinoid-Hydrolyzing Enzyme Expressed by Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. opto.umontreal.ca [opto.umontreal.ca]
URB602: A Technical Whitepaper on the Monoacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
URB602, chemically identified as biphenyl-3-ylcarbamic acid cyclohexyl ester, is a notable small molecule inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Initially investigated in the mid-2000s, this compound was among the first generation of MGL inhibitors and has been instrumental in elucidating the physiological roles of 2-AG signaling in the central nervous system and periphery.[2][3] This document provides a comprehensive technical overview of this compound, including its discovery and history, mechanism of action, quantitative data, and detailed experimental protocols.
Discovery and History
The development of this compound emerged from research focused on modulating the endocannabinoid system by inhibiting the degradation of its key signaling lipids. The research groups of Hohmann and Piomelli were pivotal in the initial characterization of this compound as an MGL inhibitor around 2005.[2][3][4] These early studies demonstrated that by inhibiting MGL, this compound could elevate levels of 2-AG in the brain, thereby potentiating its effects on cannabinoid receptors.[2][5] While this compound showed promise as a tool compound, its characterization also revealed limitations, including moderate potency and a lack of complete selectivity over the related enzyme fatty acid amide hydrolase (FAAH), which degrades the other major endocannabinoid, anandamide.[6] Despite these limitations, this compound has been widely used in preclinical studies to investigate the therapeutic potential of MGL inhibition for various conditions, including pain, inflammation, and neurological disorders.[2][5]
The synthesis of this compound and its analogs, such as cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters, has been described in the literature, often involving the reaction of a substituted biphenyl alcohol with cyclohexyl isocyanate.[1][7][8][9][10]
Mechanism of Action
This compound functions as a noncompetitive and partially reversible inhibitor of MGL.[11][12] Unlike irreversible inhibitors that form a stable covalent bond with the enzyme's active site, the interaction of this compound with MGL is, to some extent, transient.[12] This inhibition of MGL leads to a significant increase in the concentration of its primary substrate, 2-AG, in various tissues.[2][6] The elevated 2-AG levels subsequently enhance the activation of cannabinoid receptors, primarily the CB1 receptor in the central nervous system, leading to a range of physiological effects.[5]
Quantitative Data
The inhibitory activity of this compound on MGL and its cross-reactivity with FAAH have been quantified in numerous studies. The reported IC50 values can vary depending on the experimental conditions, such as the enzyme source (recombinant vs. native tissue) and the substrate used in the assay.
| Target Enzyme | Inhibitor | IC50 Value (µM) | Enzyme Source | Reference(s) |
| Monoacylglycerol Lipase (MGL) | This compound | 223 ± 63 | Purified recombinant rat MGL | [11][12] |
| Monoacylglycerol Lipase (MGL) | This compound | ~28 | Rat brain MGL | [13] |
| Monoacylglycerol Lipase (MGL) | This compound | 5.0 | Neuronal MGL | [6] |
| Fatty Acid Amide Hydrolase (FAAH) | This compound | 4.5 | BV-2 cell FAAH | [6] |
Experimental Protocols
MGL Inhibition Assay (using a natural substrate)
This protocol is a representative method for determining the inhibitory activity of compounds like this compound against MGL using the natural substrate 2-arachidonoylglycerol (2-AG). The readout is the quantification of the hydrolysis product, arachidonic acid (AA), by HPLC-MS/MS.
Materials:
-
Human or rodent MGL enzyme preparation (purified recombinant protein or tissue homogenate)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
This compound or other test compounds dissolved in a suitable solvent (e.g., ethanol or DMSO)
-
2-Arachidonoylglycerol (2-AG) substrate solution (0.4 mM in assay buffer)
-
Arachidonic acid (AA) standard for calibration curve
-
HPLC-MS/MS system
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube or a 96-well plate, add 150 µL of the assay buffer.
-
Add 10 µL of the MGL enzyme solution (e.g., 1.25 µg/mL).
-
Add 10 µL of the this compound solution at various concentrations (or vehicle control).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding 10 µL of the 2-AG substrate solution.
-
Incubate the reaction mixture for a specific time (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant for the amount of arachidonic acid produced using a validated HPLC-MS/MS method.
-
Construct a dose-response curve and calculate the IC50 value for this compound.
In Vivo Assessment of Anti-Inflammatory Effects in a Murine Model
This protocol describes a general procedure to evaluate the anti-inflammatory and anti-nociceptive effects of this compound in a carrageenan-induced paw edema model in mice.[5]
Materials:
-
Male C57BL/6J mice
-
This compound dissolved in a suitable vehicle (e.g., 10% DMSO, 1 drop of Tween 80 for every 2-3 mg of compound, and 90% saline)
-
Lambda-carrageenan solution (e.g., 1% in saline)
-
Plehysmometer for measuring paw volume
-
Plantar test apparatus for assessing thermal hyperalgesia
-
CB1 and CB2 receptor antagonists (e.g., rimonabant and SR144528) for mechanistic studies
Procedure:
-
Preventive Regimen: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to the mice 30 minutes before inducing inflammation.
-
Therapeutic Regimen: Induce inflammation first and then administer this compound (e.g., 10 mg/kg, i.p.) 30 minutes after the carrageenan injection.
-
Induction of Inflammation: Inject a small volume (e.g., 20 µL) of carrageenan solution into the plantar surface of the right hind paw.
-
Assessment of Edema: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 2, 4, and 24 hours).
-
Assessment of Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source using a plantar test apparatus at different time points.
-
Mechanistic Studies: To determine the involvement of cannabinoid receptors, administer selective antagonists (e.g., rimonabant or SR144528) 15 minutes before the administration of this compound.
-
Analyze the data to determine the dose-dependent effects of this compound on inflammation and pain, and the contribution of cannabinoid receptors to these effects.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits MGL, increasing 2-AG levels and enhancing retrograde signaling.
Experimental Workflow
Caption: Workflow for evaluating the in vivo efficacy of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of monoacylglycerol lipase as novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. escholarship.org [escholarship.org]
- 11. This compound inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Caryophyllene Inhibits Monoacylglycerol Lipase Activity and Increases 2-Arachidonoyl Glycerol Levels In Vivo: A New Mechanism of Endocannabinoid-Mediated Analgesia? - PMC [pmc.ncbi.nlm.nih.gov]
URB602: A Technical Guide to its Partially Reversible Binding Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the binding characteristics of URB602, a compound instrumental in the study of the endocannabinoid system. A key focus is its partially reversible interaction with its primary enzymatic target, monoacylglycerol lipase (MGL), and its off-target activity at fatty acid amide hydrolase (FAAH). This document outlines the quantitative binding affinities, detailed experimental protocols for assessing these interactions, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Inhibition Data
The inhibitory activity of this compound has been characterized against its primary target, MGL, and the related enzyme FAAH. The following table summarizes the key quantitative data for easy comparison.
| Target Enzyme | Source | IC50 Value (µM) | Inhibition Type | Binding Mechanism |
| Monoacylglycerol Lipase (MGL) | Purified Recombinant Rat MGL | 223 ± 63[1][2] | Noncompetitive[1][2] | Partially Reversible[1][2] |
| Monoacylglycerol Lipase (MGL) | Recombinant MGL in HeLa Cells | 81 ± 13 | Not Specified | Partially Reversible |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Brain Membranes | ~17 | Not Specified | Weaker, Off-Target |
Core Binding Characteristics
This compound is recognized as a selective inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. A defining feature of its interaction with MGL is its partially reversible binding. This characteristic was demonstrated through dialysis experiments where the inhibitory effect of this compound on MGL activity was partially reversed after extensive dialysis, suggesting that the inhibitor does not form a permanent covalent bond with the enzyme[1]. The inhibition is also characterized as noncompetitive , indicating that this compound binds to a site on the enzyme distinct from the active site where 2-AG binds.
While this compound is selective for MGL, it also exhibits weaker, off-target inhibition of fatty acid amide hydrolase (FAAH), the enzyme that primarily degrades the endocannabinoid anandamide. However, its potency against FAAH is significantly lower than its activity at MGL.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the biological context and experimental investigation of this compound's activity, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Protocol 1: Monoacylglycerol Lipase (MGL) Activity Assay
This protocol is adapted from methods used to determine the inhibitory effect of this compound on MGL activity.
Objective: To measure the rate of MGL-catalyzed hydrolysis of a substrate and determine the inhibitory potency (IC50) of this compound.
Materials:
-
Purified recombinant MGL or cell/tissue homogenate containing MGL.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radiolabeled substrate: [³H]-2-oleoylglycerol ([³H]-2-OG) or [³H]-2-arachidonoylglycerol ([³H]-2-AG).
-
This compound stock solution (in DMSO).
-
Scintillation cocktail.
-
Quenching solution (e.g., chloroform/methanol 2:1).
-
Microcentrifuge tubes.
-
Scintillation counter.
Procedure:
-
Enzyme Preparation: Dilute the MGL-containing preparation to the desired concentration in ice-cold Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).
-
Pre-incubation: In microcentrifuge tubes, add a small volume of the enzyme preparation and an equal volume of the this compound dilution or vehicle. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate to each tube. The final substrate concentration should be near its Km value for MGL.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10-20 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding an excess volume of cold quenching solution.
-
Phase Separation: Vortex the tubes and centrifuge to separate the aqueous and organic phases. The radiolabeled product (e.g., [³H]-oleic acid or [³H]-arachidonic acid) will partition into the organic phase, while the unreacted substrate remains in the aqueous phase.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Dialysis for Determining Inhibitor Reversibility
This protocol outlines the general procedure to assess the reversibility of enzyme inhibition by this compound.
Objective: To determine if the inhibition of MGL by this compound is reversible, partially reversible, or irreversible.
Materials:
-
Purified MGL.
-
This compound solution.
-
Vehicle control (e.g., DMSO).
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO) that retains the enzyme but allows the inhibitor to pass through.
-
Large volume of dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Magnetic stirrer and stir bar.
-
Materials for MGL activity assay (as described in Protocol 1).
Procedure:
-
Enzyme-Inhibitor Incubation:
-
In one tube, incubate a concentrated solution of purified MGL with a high concentration of this compound (sufficient to achieve near-maximal inhibition).
-
In a parallel tube, incubate the same concentration of MGL with the vehicle control.
-
Allow the incubations to proceed for a sufficient time to ensure binding equilibrium is reached.
-
-
Dialysis Setup:
-
Load the enzyme-inhibitor mixture into a sealed dialysis bag.
-
Load the enzyme-vehicle mixture into a separate, identical dialysis bag.
-
-
Dialysis:
-
Place both dialysis bags in a large beaker containing a large volume of cold dialysis buffer.
-
Stir the buffer gently on a magnetic stirrer in a cold room or on ice (e.g., 4°C).
-
Perform dialysis for an extended period (e.g., 24 hours), with several changes of the dialysis buffer to ensure complete removal of the unbound inhibitor from the dialysis bag.
-
-
Post-Dialysis Activity Measurement:
-
After dialysis, carefully remove the contents of each dialysis bag.
-
Measure the MGL activity of the sample that was incubated with this compound and the sample that was incubated with the vehicle control using the MGL Activity Assay (Protocol 1).
-
-
Data Analysis and Interpretation:
-
Irreversible Inhibition: If the enzyme activity in the this compound-treated sample remains significantly inhibited compared to the control, the inhibition is considered irreversible.
-
Reversible Inhibition: If the enzyme activity in the this compound-treated sample is fully restored to the level of the control, the inhibition is reversible.
-
Partially Reversible Inhibition: If the enzyme activity in the this compound-treated sample is partially restored but remains lower than the control, the inhibition is partially reversible, as is the case with this compound[1].
-
This guide provides a comprehensive technical overview of the partially reversible binding of this compound, offering valuable data and methodologies for researchers in the field of endocannabinoid pharmacology and drug development.
References
- 1. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Urb602 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urb602, a selective inhibitor of monoacylglycerol lipase (MAGL), has emerged as a valuable pharmacological tool for investigating the role of the endocannabinoid system in inflammation and pain. By preventing the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound potentiates the activation of cannabinoid receptors, primarily the CB2 receptor, which is predominantly expressed on immune cells. This leads to the attenuation of inflammatory responses. These application notes provide detailed information on the dosage, administration, and experimental protocols for using this compound in common mouse models of inflammation.
Data Presentation
Table 1: this compound Dosage and Efficacy in the Carrageenan-Induced Paw Edema Model
| Dosage (mg/kg) | Administration Route | Vehicle | Treatment Regimen | Key Findings | Reference |
| 1, 5, 10 | Intraperitoneal (i.p.) | 10% DMSO, 1 drop Tween 80 per 2-3 mg this compound, 90% saline | 30 minutes before carrageenan injection | Dose-dependent reduction in paw edema. 10 mg/kg abolished edema at 2 hours.[1] | [1] |
| 10 | Intraperitoneal (i.p.) | 10% DMSO, 1 drop Tween 80 per 2-3 mg this compound, 90% saline | 30 minutes after carrageenan injection | Partially counteracted established edema (approx. 60% reduction at 2 hours).[1] | [1] |
Table 2: this compound in a Neuropathic Pain Model (Partial Nerve Ligation)
| Dosage (µg) | Administration Route | Vehicle | Treatment Regimen | Key Findings | Reference |
| 25 | Subcutaneous (s.c.) into paw | Normal saline with 2.5% DMSO | 15 minutes before pain tests, 11 days post-surgery | Alleviated mechanical allodynia and thermal hyperalgesia. |
Signaling Pathway of this compound Anti-Inflammatory Action
Caption: this compound inhibits MAGL, increasing 2-AG levels and CB2 receptor activation.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Mice
This protocol details the induction of acute local inflammation in the mouse paw and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 1 drop of Tween 80 for every 2-3 mg of this compound, topped up with 90% saline)[2]
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Male Swiss mice (20-25 g)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, free access to food and water) for at least one week before the experiment.
-
This compound Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 1, 5, and 10 mg/mL for a 10 mL/kg injection volume).
-
Baseline Paw Volume Measurement: Measure the volume of the right hind paw of each mouse using a plethysmometer or the thickness with digital calipers before any injections.
-
This compound Administration:
-
Preventive Regimen: Administer this compound (or vehicle for the control group) via intraperitoneal (i.p.) injection 30 minutes before the carrageenan injection.[1]
-
Therapeutic Regimen: Administer this compound (or vehicle) i.p. 30 minutes after the carrageenan injection to assess its effect on established inflammation.[1]
-
-
Induction of Inflammation: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Edema Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 24 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each mouse at each time point compared to its baseline measurement. The percentage of inhibition of edema by this compound treatment can be calculated relative to the vehicle-treated control group.
Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol describes the induction of neuropathic pain through nerve injury and the evaluation of this compound's analgesic effects.
Materials:
-
This compound
-
Vehicle (e.g., normal saline containing 2.5% DMSO)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Chromic gut sutures (e.g., 4-0)
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
-
Male C57BL/6 mice
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
CCI Surgery:
-
Anesthetize the mouse.
-
Make a small incision on the lateral side of the mid-thigh of the right hind limb.
-
Expose the sciatic nerve by blunt dissection of the biceps femoris muscle.
-
Place three loose ligatures of chromic gut suture around the sciatic nerve, proximal to its trifurcation. The ligatures should be tied until they elicit a brief twitch in the respective hind limb.
-
Close the muscle and skin layers with sutures.
-
For the sham group, expose the sciatic nerve without ligation.
-
-
Post-operative Care: Allow the mice to recover for at least 24 hours. Monitor for any signs of distress. Neuropathic pain behaviors typically develop within a week.
-
This compound Preparation: Prepare this compound in the chosen vehicle.
-
Behavioral Testing:
-
Acclimatization: Place the mice in the testing apparatus (e.g., elevated mesh platform for Von Frey testing) for at least 15-30 minutes before each testing session to allow for acclimatization.
-
Baseline Measurement: Establish baseline mechanical and thermal sensitivity before this compound administration.
-
This compound Administration: Administer this compound (e.g., 25 µg in 10 µL) subcutaneously into the dorsal surface of the operated paw 15 minutes before behavioral testing.
-
Mechanical Allodynia: Use Von Frey filaments of increasing force to stimulate the plantar surface of the hind paw. The paw withdrawal threshold is the lowest force that elicits a withdrawal response.
-
Thermal Hyperalgesia: Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the hind paw. Record the latency to paw withdrawal. A cut-off time should be used to prevent tissue damage.
-
-
Data Analysis: Compare the paw withdrawal thresholds (for mechanical allodynia) and latencies (for thermal hyperalgesia) between this compound-treated and vehicle-treated groups.
Experimental Workflow Diagrams
Caption: Workflow for the carrageenan-induced paw edema model.
Caption: Workflow for the chronic constriction injury model.
References
- 1. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of URB602 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
URB602 is a selective inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3][4] By inhibiting MGL, this compound elevates the levels of 2-AG, making it a valuable tool for studying the endocannabinoid system and a potential therapeutic agent for pain and inflammation.[1][5][6] Proper preparation of a this compound stock solution is critical for ensuring experimental accuracy and reproducibility. This document provides a detailed protocol for preparing this compound stock solutions in dimethyl sulfoxide (DMSO), including information on its chemical properties, mechanism of action, storage, and application.
This compound Chemical and Physical Properties
This compound, also known as ([1,1'-biphenyl]-3-yl-carbamic acid, cyclohexyl ester), is a crystalline solid.[4][7] Key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₂ | [4][7][8] |
| Molar Mass | 295.4 g/mol | [4][8] |
| Appearance | Crystalline Solid | [7] |
| Solubility in DMSO | 30 mg/mL | [4] |
| Solubility in DMF | 30 mg/mL | [4] |
| Solubility in Ethanol | 10 mg/mL | [4] |
| Storage (Solid) | -20°C | [4] |
| Stability (Solid) | ≥ 4 years | [4] |
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the serine hydrolase monoacylglycerol lipase (MGL).[2] MGL is the key enzyme that deactivates the endocannabinoid 2-arachidonoylglycerol (2-AG) by hydrolyzing it into arachidonic acid and glycerol.[9] The inhibition of MGL by this compound leads to an accumulation of 2-AG in tissues, thereby enhancing endocannabinoid signaling.[1][2][5] Studies have shown that this compound elevates 2-AG levels in brain slices without affecting the levels of anandamide, another major endocannabinoid.[1][10]
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
Materials and Equipment
-
This compound powder (CAS: 565460-15-3)
-
Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Handle with care and wear appropriate gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
Step-by-Step Procedure
-
Equilibrate Reagents : Allow the this compound powder and DMSO to warm to room temperature before opening to prevent condensation of moisture.
-
Calculate Required Mass : Use the following formula to determine the mass of this compound needed.
-
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molar Mass ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM × 1 mL × 295.4 g/mol / 1000 = 2.954 mg
-
-
Weigh this compound : Carefully weigh the calculated mass of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent : Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Example: Add 1 mL of DMSO for a final 10 mM solution.
-
-
Dissolve Compound : Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator bath for short intervals to aid dissolution.
-
Aliquot : To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[11]
-
Store : Store the aliquots in a tightly sealed container at -20°C or -80°C, protected from light.
Data Presentation: Example Stock Solution Calculations
This table provides calculations for preparing common stock solution concentrations of this compound.
| Final Concentration | Final Volume | Molar Mass ( g/mol ) | Required Mass of this compound | Volume of DMSO |
| 10 mM | 1 mL | 295.4 | 2.954 mg | 1 mL |
| 10 mM | 5 mL | 295.4 | 14.77 mg | 5 mL |
| 30 mM | 1 mL | 295.4 | 8.862 mg | 1 mL |
| 101.56 mM (30 mg/mL) | 1 mL | 295.4 | 30 mg | 1 mL |
Note: 30 mg/mL is the reported maximum solubility in DMSO and corresponds to approximately 101.56 mM.[4]
Application and Use of Stock Solution
In Vitro Dilutions (Cell-Based Assays)
For cell culture experiments, the DMSO stock solution is diluted in the culture medium to the final working concentration. It is crucial to keep the final concentration of DMSO low (typically <0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[11][12][13]
-
Example : To prepare a 100 µM working solution from a 10 mM stock:
-
Perform a 1:100 dilution.
-
Add 10 µL of the 10 mM stock solution to 990 µL of culture medium.
-
This results in a final DMSO concentration of 0.1%.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[11]
-
In Vivo Dilutions
For administration in animal models, the DMSO stock is often diluted in a vehicle suitable for injection, such as saline or phosphate-buffered saline (PBS). Due to the poor aqueous solubility of this compound, co-solvents or emulsifying agents may be necessary.
-
Example Formulation : A study on a murine inflammation model prepared this compound by first dissolving it in 10% DMSO, adding a drop of Tween 80 to maintain solubility, and then diluting the mixture with 90% saline for intraperitoneal injection.[10]
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the this compound compound and its solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Keep vial tightly sealed and protected from light.[4] |
| DMSO Stock Solution | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[14] |
| DMSO Stock Solution | -80°C | Up to 2 years | Preferred for long-term storage.[11][14] |
| Working Solution | 4°C / Room Temp | Use same day | Prepare fresh from stock solution before each experiment.[14] |
Note: Before use, allow vials to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture contamination.
References
- 1. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices [escholarship.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C19H21NO2 | CID 10979337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. THE ENDOCANNABINOID ENZYME MONOACYLGLYCEROL LIPASE: DEVELOPMENT OF A NEW FLUORESCENT ASSAY AND NOVEL INHIBITORS [air.unimi.it]
- 10. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes: URB602 in Carrageenan-Induced Paw Edema
Introduction
URB602, also known as [1,1′-biphenyl]-3-yl-carbamic acid, cyclohexyl ester, is a selective, non-competitive inhibitor of monoacylglycerol lipase (MAGL).[1] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, this compound effectively increases the endogenous levels of 2-AG, thereby amplifying its physiological effects.[1][3] This mechanism has been leveraged to explore the therapeutic potential of this compound in various pathological models, including inflammation and pain.[1][2][3]
The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay used for evaluating the anti-inflammatory properties of novel compounds.[4][5][6] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a robust, acute, and non-immune inflammatory response.[5][7] This response is characterized by cardinal signs of inflammation such as edema (swelling), hyperalgesia, and erythema, driven by the release of pro-inflammatory mediators.[4][5]
These application notes provide a detailed overview of the administration of this compound in the carrageenan-induced paw edema model, summarizing key quantitative data and providing comprehensive experimental protocols for researchers in drug development and inflammation biology.
Mechanism of Action: Signaling Pathway
The anti-inflammatory effect of this compound is primarily mediated through the enhancement of the endocannabinoid system. This compound inhibits MAGL, leading to an accumulation of 2-AG. This elevated 2-AG then activates cannabinoid receptor 2 (CB2), which is known to modulate inflammatory responses. Studies have demonstrated that the anti-edema effect of this compound is exclusively reversed by a CB2 receptor antagonist (SR144528), confirming the critical role of this receptor in its mechanism of action.[1][2]
Experimental Protocols
This section details the methodology for investigating the effects of this compound in a murine model of carrageenan-induced paw edema.[1]
Animal Model
-
Species: Male Swiss albino mice.[1]
-
Weight: 25-30g.[8]
-
Housing: Housed in standard polypropylene cages at a controlled temperature (24 ± 2 °C) and humidity (60-70%) with a 12-hour light-dark cycle.[8]
-
Diet: Standard laboratory diet and water provided ad libitum. Food should be withdrawn 12 hours prior to the experiment.[8]
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before experimentation.
Materials and Reagents
-
This compound ([1,1′-biphenyl]-3-yl-carbamic acid, cyclohexyl ester)
-
λ-Carrageenan (Type IV)
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Saline (0.9% NaCl)
Preparation of this compound Solution
-
Dissolve this compound first in 10% dimethylsulfoxide (DMSO).[1]
-
Add a drop of Tween 80 for every 2–3 mg of the compound to maintain its solubility.[1]
-
Dilute the solution with 90% saline to achieve the final desired concentrations (e.g., for doses of 1, 5, and 10 mg/kg).[1]
-
The vehicle control solution should consist of the same DMSO, Tween 80, and saline mixture without this compound.[1]
Experimental Procedure: Carrageenan-Induced Paw Edema
The following workflow outlines both preventive and therapeutic administration regimens.
Detailed Steps:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer before any injections.[9]
-
Drug Administration (Preventive Regimen): Administer this compound (1, 5, or 10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the carrageenan injection.[1][2]
-
Induction of Edema: Inject 50-100 μl of 1% λ-carrageenan solution (suspended in saline) into the intraplantar surface of the right hind paw.[1][9]
-
Drug Administration (Therapeutic Regimen): For the therapeutic protocol, administer this compound (10 mg/kg) or vehicle i.p. 30 minutes after the carrageenan injection.[1][2]
-
Edema Measurement: Measure the paw volume again at specific time points after carrageenan injection, typically at 2 and 24 hours.[1]
-
Data Calculation: The degree of edema is calculated as the difference in volume between the right (carrageenan-injected) and left (contralateral) paws.[1] The percentage inhibition of edema can be calculated relative to the vehicle-treated control group.
Quantitative Data Summary
Systemic administration of this compound has been shown to elicit a dose-dependent anti-edema effect in the carrageenan-induced paw edema model.[1] The compound is effective in both preventive and therapeutic regimens.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Regimen | Dose (mg/kg, i.p.) | Time Post-Carrageenan | Effect on Paw Edema | Citation |
|---|---|---|---|---|
| Preventive | 1 mg/kg | 2 hours | No significant reduction. | [1] |
| 5 mg/kg | 2 hours | Significant reduction in edema. | [1] | |
| 24 hours | Effect still present. | [1] | ||
| 10 mg/kg | 2 hours | Edema completely abolished. | [1] | |
| 24 hours | Effect still present. | [1] | ||
| Therapeutic | 10 mg/kg | 2 hours | Partial reduction of established edema (approx. 60%). | [1] |
| | | 24 hours | The partial reduction effect remained unaltered. |[1] |
Note: The preventive regimen involves administering this compound 30 minutes before carrageenan, while the therapeutic regimen involves administration 30 minutes after carrageenan.[1]
This compound demonstrates significant anti-inflammatory activity in the carrageenan-induced paw edema model. Its efficacy is dose-dependent and is mediated by the inhibition of MAGL and subsequent activation of CB2 receptors. The compound is effective not only in preventing the onset of inflammation but also in treating an established inflammatory state. These protocols and data provide a robust framework for researchers to further investigate the therapeutic potential of MAGL inhibitors like this compound for acute inflammatory conditions. It is important to note that doses should be selected to be devoid of psychoactive effects, which are typically observed at higher concentrations (e.g., 20 mg/kg in mice).[1]
References
- 1. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoid metabolism and uptake: novel targets for neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. Carrageenan-induced paw edema: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: URB602 in the Formalin Test for Nociception
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of URB602, a monoacylglycerol lipase (MGL) inhibitor, in the formalin test, a widely used preclinical model of inflammatory pain. This compound enhances the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) by preventing its degradation.[1][2][3] This leads to the modulation of nociceptive signaling, primarily through the activation of cannabinoid receptors CB1 and CB2.[3][4] The formalin test induces a biphasic pain response, with an initial neurogenic phase followed by a later inflammatory phase, making it a valuable tool to assess the efficacy of potential analgesics.[5][6][7]
Mechanism of Action of this compound in Nociception
This compound is a selective inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3] By inhibiting MGL, this compound leads to an accumulation of 2-AG in the synaptic cleft and surrounding tissues.[8][9] This elevated 2-AG then acts on cannabinoid receptors, primarily CB1 and CB2, to produce its pharmacological effects. In the context of nociception, the activation of these receptors, particularly in the peripheral and central nervous systems, leads to a reduction in pain signaling.[2][3][10] Studies have shown that the antinociceptive effects of this compound in the formalin test are mediated by both CB1 and CB2 receptors.[3][11]
Data Presentation: Efficacy of this compound in the Formalin Test
The following table summarizes the quantitative data from studies investigating the antinociceptive effects of this compound in the formalin test.
| Species | Administration Route | Dose Range | Effect on Phase 1 (Early Phase) | Effect on Phase 2 (Late Phase) | ED50 (Phase 1) | ED50 (Phase 2) | Reference |
| Rat | Intra-paw (i.paw) | 0.001 - 600 µg | Dose-dependent decrease in pain behavior | Dose-dependent decrease in pain behavior | 120 ± 51.3 µg | 66 ± 23.9 µg | [11][12] |
| Mouse | Intraplantar (i.pl.) | Not specified | Antinociceptive effect observed | Antinociceptive effect observed | Not Reported | Not Reported | [2] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Vehicle (e.g., dimethyl sulfoxide (DMSO), saline)
-
Formalin solution (1-5% in saline)
-
Experimental animals (rats or mice)
-
Syringes and needles for administration
-
Observation chambers
-
Timer
Experimental Protocol for the Formalin Test with this compound
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
1. Animal Acclimatization and Handling:
- House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
- Handle the animals for several days prior to the experiment to minimize stress-induced analgesia.
2. This compound Preparation and Administration:
- Dissolve this compound in a suitable vehicle to the desired concentrations.
- Administer this compound or vehicle to the animals. The route of administration (e.g., intra-paw, intraperitoneal) and the pre-treatment time before the formalin injection should be consistent. A common pre-treatment time is 15-30 minutes.[1][2]
3. Formalin Injection:
- Briefly restrain the animal.
- Inject a standard volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of the hind paw.[13]
4. Behavioral Observation:
- Immediately after the formalin injection, place the animal in an observation chamber.
- Record the cumulative time spent licking or flinching the injected paw.
- Observations are typically divided into two phases:
- Phase 1 (Early Phase): 0-5 minutes post-formalin injection.[5][6] This phase is characterized by acute neurogenic pain.
- Phase 2 (Late Phase): 15-40 minutes post-formalin injection.[5] This phase reflects inflammatory pain.
5. Data Analysis:
- Calculate the total time spent licking or flinching for each phase.
- Compare the results from the this compound-treated groups with the vehicle-treated control group.
- Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the observed effects.
Mandatory Visualizations
Signaling Pathway of this compound in Nociception
Caption: Signaling pathway of this compound in modulating nociception.
Experimental Workflow for this compound in the Formalin Test
References
- 1. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of monoacylglycerol lipase as novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opto.umontreal.ca [opto.umontreal.ca]
- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 6. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Endocannabinoid System and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. escholarship.org [escholarship.org]
- 12. Peripheral antinociceptive effects of inhibitors of monoacylglycerol lipase in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 2-AG Signaling in Brain Slices with Urb602
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system, a crucial neuromodulatory network in the central nervous system, is primarily mediated by two endogenous cannabinoids: anandamide (AEA) and 2-arachidonoylglycerol (2-AG). 2-AG is the most abundant endocannabinoid in the brain and plays a vital role in synaptic plasticity, pain perception, and neuroinflammation.[1] Its signaling is tightly regulated by its synthesis and degradation. Monoacylglycerol lipase (MGL) is the principal enzyme responsible for the hydrolysis and inactivation of 2-AG.[2]
Urb602 (biphenyl-3-ylcarbamic acid cyclohexyl ester) is a carbamate-based inhibitor of MGL.[3][4] By blocking MGL activity, this compound effectively increases the concentration of endogenous 2-AG in the brain, making it a valuable pharmacological tool to investigate the physiological and pathophysiological roles of 2-AG signaling.[3][5] These application notes provide detailed protocols for utilizing this compound to study 2-AG signaling in acute brain slices, particularly focusing on electrophysiological applications.
Mechanism of Action of this compound
This compound acts as an inhibitor of MGL, thereby preventing the breakdown of 2-AG into arachidonic acid and glycerol.[3] Studies have shown that this compound application leads to a significant elevation of 2-AG levels in hippocampal slice cultures.[4][6] While generally considered selective for MGL, some reports suggest that at higher concentrations, this compound may also inhibit fatty acid amide hydrolase (FAAH), the primary enzyme for AEA degradation.[7] Therefore, careful dose-selection and appropriate controls are crucial for interpreting experimental results. The inhibition of MGL by this compound has been characterized as rapid, noncompetitive, and partially reversible.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Brain Region/Preparation | Reference |
| IC₅₀ for MGL inhibition | 223 ± 63 µM | Recombinant rat MGL | [4] |
| IC₅₀ for MGL inhibition | 25 - 28 µM | Rat brain cytosolic fractions | [6] |
| Effective Concentration | 100 µM | Rat hippocampal slice cultures | [3][4][6] |
Table 2: Electrophysiological Effects of this compound in Brain Slices
| Parameter | Effect | Concentration | Brain Region | Reference |
| Depolarization-Induced Suppression of Inhibition (DSI) | Prolonged recovery from DSI and increased charge transfer reduction | 100 µM | Rat hippocampal slices | [3] |
| 2-AG Levels | Significantly elevated | 100 µM | Rat forebrain slice cultures | [3] |
| Anandamide (AEA) Levels | No significant change | 100 µM | Rat forebrain slice cultures | [3] |
Signaling Pathways and Experimental Workflow
2-AG Signaling Pathway
The following diagram illustrates the canonical 2-AG signaling pathway and the point of intervention for this compound.
Caption: 2-AG signaling pathway and this compound's mechanism of action.
Experimental Workflow for Electrophysiology
This diagram outlines the general workflow for studying the effects of this compound on synaptic transmission in acute brain slices.
Caption: Experimental workflow for electrophysiological studies with this compound.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiology.[8][9][10]
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Guillotine or surgical scissors
-
Dissection tools (forceps, scissors, spatula)
-
Vibrating microtome (vibratome)
-
Cyanoacrylate glue
-
Petri dishes
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Ice-cold NMDG-based or sucrose-based slicing solution
-
Artificial cerebrospinal fluid (ACSF) for recovery and recording
Slicing Solution (Example NMDG-based, in mM):
-
92 NMDG
-
2.5 KCl
-
1.2 NaH₂PO₄
-
30 NaHCO₃
-
20 HEPES
-
25 Glucose
-
2 Thiourea
-
5 Na-Ascorbate
-
3 Na-Pyruvate
-
0.5 CaCl₂
-
10 MgSO₄ Adjust pH to 7.3-7.4 with HCl and osmolarity to ~300-310 mOsm.
ACSF (in mM):
-
124 NaCl
-
2.5 KCl
-
1.2 NaH₂PO₄
-
24 NaHCO₃
-
12.5 Glucose
-
2 CaCl₂
-
2 MgSO₄ Continuously bubble with carbogen gas.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated slicing solution.
-
Isolate the brain region of interest (e.g., hippocampus).
-
Mount the brain block onto the vibratome stage using cyanoacrylate glue.
-
Submerge the mounted brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.
-
Cut coronal or sagittal slices at a desired thickness (e.g., 300-400 µm).
-
Carefully transfer the slices to a recovery chamber containing ACSF at 32-34°C and continuously bubble with carbogen.
-
Allow slices to recover for at least 30 minutes at 32-34°C, then maintain them at room temperature for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording of DSI and Application of this compound
This protocol describes how to measure Depolarization-Induced Suppression of Inhibition (DSI), a form of short-term plasticity mediated by 2-AG, and how to test the effect of this compound.
Materials:
-
Prepared acute brain slices
-
Patch-clamp electrophysiology setup (microscope, micromanipulators, amplifier, data acquisition system)
-
Glass micropipettes (for whole-cell recording)
-
Intracellular solution (e.g., K-gluconate based)
-
ACSF
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Perfusion system
Procedure:
-
Transfer a recovered brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated ACSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Identify a pyramidal neuron in the desired brain region (e.g., CA1 of the hippocampus) for whole-cell patch-clamp recording.
-
Establish a stable whole-cell recording in voltage-clamp mode (holding potential of -70 mV).
-
Record baseline inhibitory postsynaptic currents (IPSCs) by stimulating nearby interneurons with a bipolar electrode.
-
To elicit DSI, depolarize the postsynaptic neuron from -70 mV to 0 mV for a short duration (e.g., 5-10 seconds).
-
Record the suppression and subsequent recovery of the IPSC amplitude. Repeat the DSI protocol several times to obtain a stable baseline.
-
Prepare the this compound working solution by diluting the stock solution in ACSF to a final concentration of 100 µM. The final DMSO concentration should be less than 0.1%.
-
Switch the perfusion to the ACSF containing this compound and allow the slice to incubate for at least 10-15 minutes before repeating the DSI protocol.
-
Record DSI in the presence of this compound. An increase in the duration of IPSC suppression is indicative of enhanced 2-AG signaling.[3]
-
(Optional) To confirm the effect is reversible, perfuse the slice with drug-free ACSF (washout) and re-test DSI.
Data Analysis:
-
Measure the amplitude of the IPSCs before and after the depolarizing step.
-
Quantify the magnitude of DSI as the percentage reduction in the IPSC amplitude immediately following depolarization.
-
Quantify the duration of DSI as the time it takes for the IPSC amplitude to recover to its pre-depolarization baseline.
-
The charge transfer can also be calculated to quantify the overall effect of DSI.[3]
-
Compare the DSI parameters before and after the application of this compound using appropriate statistical tests.
Troubleshooting
-
No or weak DSI: Ensure the health of the brain slices. Check the stimulation and recording parameters. DSI is highly dependent on the location of the stimulating and recording electrodes.
-
Inconsistent this compound effects: Ensure complete bath application and sufficient incubation time. Prepare fresh drug solutions for each experiment. Due to the lipophilic nature of this compound, adding a carrier protein like fatty-acid-free bovine serum albumin (BSA) to the ACSF can improve its solubility and delivery.[1]
-
Run-down of synaptic responses: Maintain healthy slice conditions throughout the experiment. Long recordings can lead to a decline in synaptic responses.
Conclusion
References
- 1. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. jneurosci.org [jneurosci.org]
- 5. digitalcommons.providence.org [digitalcommons.providence.org]
- 6. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices [escholarship.org]
- 7. This compound inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synaptic plasticity in the hippocampal slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. synapticplasticity.ca [synapticplasticity.ca]
Application Notes and Protocols for Investigating Stress-Induced Analgesia with URB602
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing URB602, a selective monoacylglycerol lipase (MGL) inhibitor, to investigate the role of the endocannabinoid system, specifically the signaling molecule 2-arachidonoylglycerol (2-AG), in stress-induced analgesia (SIA).
Introduction
Stress-induced analgesia is a well-documented phenomenon where exposure to a stressful stimulus suppresses the perception of pain. This adaptive response is mediated by the activation of endogenous pain-inhibitory pathways.[1][2][3][4] The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1) and its endogenous ligand 2-AG, has been identified as a key player in non-opioid mediated SIA.[3][5] this compound is a valuable pharmacological tool for these investigations as it selectively inhibits MGL, the primary enzyme responsible for the degradation of 2-AG.[6][7][8] By inhibiting MGL, this compound elevates the levels of 2-AG in the brain, thereby potentiating its analgesic effects.[5][6][9]
Mechanism of Action of this compound
This compound (biphenyl-3-ylcarbamic acid cyclohexyl ester) is a selective inhibitor of monoacylglycerol lipase (MGL).[6][7] MGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by catalyzing the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[6] By inhibiting MGL, this compound prevents the degradation of 2-AG, leading to an accumulation of this endocannabinoid in the brain and other tissues.[5][6][9] This elevation of 2-AG levels enhances its signaling through cannabinoid receptors, primarily CB1 receptors, which are densely expressed in brain regions involved in pain perception and stress responses, such as the periaqueductal gray (PAG).[1][5][10] The potentiation of 2-AG signaling by this compound has been shown to enhance stress-induced analgesia.[5][10][11]
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species | Tissue/Preparation | Value | Reference(s) |
| IC₅₀ for MGL Inhibition | Rat | Brain Homogenate | 28 ± 4 µM | [7] |
| Rat | Recombinant MGL | 223 ± 63 µM | [6][8] | |
| Effect on 2-AG Levels | Rat | Hippocampal Slice Cultures (100 µM this compound) | Significant increase | [6][8] |
| Rat | Periaqueductal Gray (in vivo, post-stress) | Significant increase | [5] | |
| Effect on Anandamide Levels | Rat | Hippocampal Slice Cultures (100 µM this compound) | No significant change | [6][8] |
Table 2: Dose-Response Data for this compound in Rodent Models
| Animal Model | Species | Administration Route | Effective Dose Range | Observed Effect | Reference(s) |
| Stress-Induced Analgesia (Tail-flick test) | Rat | Intracerebral (PAG) | 10-100 pmol | Enhancement of SIA | [5] |
| Rat | Intrathecal | 1 nmol | Enhancement of SIA | [12] | |
| Inflammatory Pain (Carrageenan model) | Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Anti-inflammatory and anti-nociceptive effects | [13] |
| Neuropathic Pain (Partial sciatic nerve ligation) | Mouse | Subcutaneous (s.c.) | 25 mg/kg | Anti-allodynic and anti-hyperalgesic effects | [11] |
| Cannabimimetic Effects (Tetrad assay) | Mouse | Intraperitoneal (i.p.) | 20 mg/kg | Hypothermia, hypoactivity, analgesia, catalepsy | [13] |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | No significant cannabimimetic effects | [13] |
Experimental Protocols
Protocol 1: Induction and Assessment of Stress-Induced Analgesia in Rodents
Objective: To induce a state of non-opioid stress-induced analgesia and measure the analgesic response.
Materials:
-
Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g)
-
Foot-shock chamber with a grid floor connected to a shock generator
-
Tail-flick analgesia meter or hot-plate analgesia meter
-
Animal restraining device (for tail-flick test)
Procedure:
-
Acclimation: Acclimate the animals to the testing room and equipment for at least 30 minutes per day for 2-3 days prior to the experiment to minimize stress from handling and the environment.
-
Baseline Nociceptive Threshold: Measure the baseline tail-flick latency or hot-plate latency for each animal. The heat source should be adjusted to elicit a baseline response of 2-4 seconds. A cut-off time (e.g., 10 seconds) must be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, intracerebral). The timing of administration should be based on the pharmacokinetic profile of the drug and the experimental design.
-
Stress Induction: Place the animal in the foot-shock chamber and deliver a continuous, inescapable foot shock (e.g., 2.5 mA for 3 minutes for rats). Stress parameters should be consistent across all experimental groups.
-
Post-Stress Nociceptive Assessment: Immediately after the termination of the stressor, measure the tail-flick or hot-plate latency at various time points (e.g., 0, 15, 30, 60 minutes post-stress) to assess the magnitude and duration of the analgesic response.
-
Data Analysis: The analgesic effect is typically expressed as a percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Quantification of 2-AG Levels in Brain Tissue
Objective: To measure the concentration of 2-AG in specific brain regions following stress and/or this compound administration.
Materials:
-
Brain tissue from experimental animals
-
Liquid nitrogen
-
Homogenizer
-
Organic solvents (e.g., acetonitrile, methanol, chloroform)
-
Internal standards for mass spectrometry (e.g., 2-AG-d8)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Tissue Collection: Following the behavioral experiment, euthanize the animals and rapidly dissect the brain region of interest (e.g., periaqueductal gray, amygdala) on an ice-cold surface.
-
Snap Freezing: Immediately snap-freeze the tissue in liquid nitrogen to halt enzymatic activity and preserve endocannabinoid levels. Store samples at -80°C until analysis.
-
Lipid Extraction: Homogenize the frozen tissue in an organic solvent mixture (e.g., acetonitrile containing the internal standard). Centrifuge the homogenate to pellet the protein and other cellular debris.
-
Sample Purification: The supernatant containing the lipids can be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
LC-MS/MS Analysis: Analyze the purified extracts using a validated LC-MS/MS method to separate and quantify 2-AG and other endocannabinoids. The concentration of 2-AG is determined by comparing its peak area to that of the known concentration of the internal standard.
-
Data Normalization: Express the 2-AG levels as pmol or nmol per gram of tissue weight.
Visualizations
Caption: Signaling pathway of 2-AG in stress-induced analgesia and the action of this compound.
Caption: Experimental workflow for investigating SIA with this compound.
References
- 1. An endocannabinoid mechanism for stress-induced analgesia [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Endocannabinoid Mechanism for Stress-Induced Analgesia - Andrea Hohmann [grantome.com]
- 8. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesia in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 11. opto.umontreal.ca [opto.umontreal.ca]
- 12. mdpi.com [mdpi.com]
- 13. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urb602 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of Urb602 for various cell culture applications. This document includes a summary of reported concentrations and their effects, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name [1,1'-biphenyl]-3-yl-carbamic acid, cyclohexyl ester, is a widely used inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound leads to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways.[1][2] The optimal concentration of this compound for cell culture experiments is highly dependent on the cell type, experimental duration, and the specific biological question being addressed. This compound acts through a partially reversible mechanism.[3]
Data Presentation: this compound Concentrations and Effects
The following table summarizes the reported IC50 values and effective concentrations of this compound in various experimental systems. It is crucial to note that IC50 values can vary significantly between enzymatic assays (using purified protein) and cell-based assays due to factors such as cell permeability and the presence of other cellular components.[4]
| System/Cell Line | Assay Type | IC50 / Concentration | Observed Effect | Reference |
| Purified recombinant rat MGL | Enzymatic Assay | 223 ± 63 µM | Inhibition of MGL activity. | [1][3][5][6] |
| MGL-overexpressing HeLa cells | Cell Lysate Assay | 81 ± 13 µM | Inhibition of MGL activity. | [5] |
| Rat hippocampal slice cultures | Intact Tissue Culture | 100 µM | Elevation of 2-AG levels. | [1][3][5][6] |
| BV-2 microglial cells | Intact Cell Culture | 100 µM | Six-fold increase in 2-AG levels. | [4][7] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of MAGL, leading to an increase in 2-AG levels. 2-AG, a full agonist for both CB1 and CB2 receptors, then activates these G-protein coupled receptors.[8] This activation can trigger a cascade of downstream signaling events, including the modulation of adenylyl cyclase activity and mitogen-activated protein kinase (MAPK) pathways.[9][10]
Caption: this compound inhibits MAGL, increasing 2-AG levels and activating cannabinoid receptors.
Experimental Workflow
A typical workflow for investigating the effects of this compound in cell culture involves determining the optimal concentration, treating the cells, and then performing various assays to assess the biological outcome.
Caption: A typical experimental workflow for studying the effects of this compound in cell culture.
Experimental Protocols
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO.
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.5%). A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Determining Optimal this compound Concentration using a Resazurin-Based Viability Assay
This protocol helps to determine a range of this compound concentrations that are not cytotoxic to the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 200 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well (typically 10% of the total volume) and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 540-570 nm and an emission wavelength of 580-590 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The optimal concentration for further experiments should ideally show minimal cytotoxicity.
MAGL Activity Assay in Cultured Cells
This protocol is for measuring the effect of this compound on MAGL activity in cell lysates.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Ice-cold PBS
-
Ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
-
MAGL activity assay kit (or appropriate substrates and standards)
-
Protein quantification assay (e.g., BCA or Bradford)
Protocol:
-
After treating cells with this compound for the desired time, place the culture dish on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the dish and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
Perform the MAGL activity assay according to the manufacturer's instructions, using equal amounts of protein for each sample. The assay typically involves incubating the lysate with a MAGL substrate and measuring the product formation over time.
Quantification of 2-AG Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general workflow for the extraction and analysis of 2-AG from cultured cells.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Ice-cold PBS
-
Ice-cold methanol
-
Internal standard (e.g., 2-AG-d5)
-
Organic solvent for extraction (e.g., ethyl acetate or chloroform)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS system
Protocol:
-
Following this compound treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Immediately add ice-cold methanol to the cells to quench enzymatic activity and precipitate proteins.
-
Scrape the cells in methanol and transfer to a glass tube.
-
Add an internal standard (2-AG-d5) to each sample for accurate quantification.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., two volumes of ethyl acetate).
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic phase (which contains the lipids) and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis.
-
Analyze the samples using an LC-MS system equipped with a suitable column and operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify 2-AG and its internal standard.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Endocannabinoid-Hydrolyzing Enzyme Expressed by Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. This compound inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. biotium.com [biotium.com]
- 10. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols for Intraperitoneal Injection of URB602
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (i.p.) injection of URB602, a selective inhibitor of monoacylglycerol lipase (MGL). The following protocols and data have been compiled from preclinical research to assist in the effective design and execution of in vivo studies.
Introduction
This compound, with the chemical name [1,1'-biphenyl]-3-yl-carbamic acid, cyclohexyl ester, is a valuable research tool for investigating the endocannabinoid system.[1] Its primary mechanism of action is the inhibition of MGL, the enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3][4] By inhibiting MGL, this compound elevates the levels of 2-AG in tissues, thereby potentiating its signaling through cannabinoid receptors (CB1 and CB2).[5][6][7] This modulation of the endocannabinoid system has been shown to produce anti-inflammatory and anti-nociceptive effects in various animal models.[5][8]
Physicochemical Properties and Solubility
This compound is a crystalline solid with a molecular weight of 295.4 g/mol .[9] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[9][10] Its solubility in ethanol is approximately 10 mg/mL, and in DMSO and DMF, it is around 30 mg/mL.[9][10] For in vivo applications, this compound is typically first dissolved in an organic solvent like DMSO and then diluted in an aqueous vehicle, often with the aid of a surfactant like Tween 80 or Cremophor to maintain solubility.[5][11]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | ~10 mg/mL | [9] |
| DMSO | ~30 mg/mL | [9][10] |
| DMF | ~30 mg/mL | [9][10] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.25 mg/mL | [9][10] |
Table 2: Summary of Intraperitoneal this compound Dosing in Rodent Models
| Animal Model | Doses (mg/kg) | Vehicle | Key Findings | Reference |
| Mice (acute inflammation) | 1, 5, 10 | 10% DMSO, 1 drop Tween 80 per 2-3 mg compound, 90% saline | Dose-dependent anti-inflammatory and anti-nociceptive effects, mediated by CB2 receptors. | [5] |
| Mice (neuropathic pain) | Not specified for i.p. | Not specified for i.p. | Peripheral administration alleviates mechanical allodynia and thermal hyperalgesia. | [12] |
| Rats (inflammatory pain) | 0.001 - 600 µg (intraplantar) | 1:1:1:17 mixture of DMSO:ethanol:Cremophor:saline | Dose-dependent antinociceptive effects. | [11] |
| Rats (neuropathic pain) | Not specified for i.p. | Not specified for i.p. | Peripheral administration significantly decreased mechanical allodynia and thermal hyperalgesia. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
This protocol is based on a study investigating the anti-inflammatory and anti-nociceptive effects of this compound in a murine model of acute inflammation.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Dissolve the this compound powder in 10% of the final desired volume of DMSO. For example, for a final volume of 1 mL, use 100 µL of DMSO.
-
Addition of Surfactant: Add one drop of Tween 80 for every 2-3 mg of this compound to the DMSO solution. This is crucial for maintaining the solubility of this compound when diluted with saline.
-
Vortexing: Vortex the mixture thoroughly until the this compound is completely dissolved and the solution is clear.
-
Dilution with Saline: Add 90% of the final desired volume of sterile 0.9% saline to the mixture.
-
Final Mixing: Vortex the solution again to ensure a homogenous suspension. The final vehicle composition will be 10% DMSO, Tween 80, and 90% saline.
-
Administration: Administer the prepared this compound solution to the mice via intraperitoneal injection at the desired dosage. The injection volume should not exceed 10 mL/kg.[14]
Protocol 2: Intraperitoneal Injection Procedure in Mice
This is a general guide for performing an intraperitoneal injection in mice, compiled from standard laboratory procedures.[14][15][16]
Materials:
-
Prepared this compound solution
-
Sterile syringe and needle (25-27 gauge)
-
70% ethanol or other suitable disinfectant
-
Gauze pads
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
Positioning: Turn the mouse to expose its abdomen. The hindquarters can be secured with the little finger of the same hand.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum on the left side and the bladder in the midline.
-
Disinfection: Swab the injection site with a gauze pad soaked in 70% ethanol.
-
Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the abdominal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (e.g., blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.
-
Injection: Once proper placement is confirmed, slowly and steadily inject the this compound solution.
-
Needle Withdrawal: Withdraw the needle smoothly.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: this compound intraperitoneal injection workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices [escholarship.org]
- 5. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of monoacylglycerol lipase as novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Peripheral antinociceptive effects of inhibitors of monoacylglycerol lipase in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. opto.umontreal.ca [opto.umontreal.ca]
- 13. Modulation of the anti-nociceptive effects of 2-arachidonoyl glycerol by peripherally administered FAAH and MGL inhibitors in a neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. queensu.ca [queensu.ca]
Troubleshooting & Optimization
Urb602 solubility issues in aqueous buffer
Welcome to the technical support center for URB602. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your experiments.
Troubleshooting Guide
This guide addresses common problems encountered when preparing and using this compound solutions.
Q1: My this compound precipitated out of solution when I added it to my aqueous buffer. What went wrong?
A1: This is the most common issue with this compound, which is sparingly soluble in aqueous buffers[1]. Direct dissolution in aqueous media is not effective. The recommended method is to first create a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous buffer[1]. Rapid changes in solvent composition can cause precipitation, so a stepwise dilution may be necessary[2].
Q2: I've dissolved this compound in DMSO, but it still crashes out upon final dilution in my cell culture media. How can I prevent this?
A2: Several factors could be at play:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your media is as high as your cells can tolerate (typically <0.5%) to help keep the this compound in solution[2][3]. However, it is often recommended to keep DMSO concentration below 0.1%[4]. Always test the tolerance of your specific cell line to DMSO.
-
Final this compound Concentration: The final desired concentration of this compound may exceed its solubility limit in the final DMSO/aqueous buffer mixture. The solubility of this compound is approximately 0.25 mg/mL in a 1:1 mixture of DMSO and PBS (pH 7.2)[1]. If your target concentration is higher, you may need to reconsider the experimental parameters.
-
Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q3: I am preparing this compound for an in vivo study and observing precipitation in my saline solution. What vehicle should I use?
A3: For in vivo applications, co-solvents and surfactants are often necessary. Here are a few vehicle formulations reported in the literature:
-
DMSO/Tween/Saline: First, dissolve this compound in 10% DMSO. Then, add a drop of Tween 80 for every 2-3 mg of the compound to aid solubility before diluting with 90% saline[5].
-
DMSO/PEG300/Tween/Saline: A more complex vehicle involves adding solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and finally 45% saline. This may form a suspension and require sonication to ensure homogeneity[6].
-
DMSO/Corn Oil: Dissolve this compound in 10% DMSO and then dilute with 90% corn oil for a clear solution[6].
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a this compound stock solution?
A1: DMSO is the recommended solvent for creating a primary stock solution. This compound is highly soluble in DMSO, at approximately 30 mg/mL[1]. It is also soluble in ethanol (~10 mg/mL) and dimethylformamide (DMF) (~30 mg/mL)[1].
Q2: How should I store my this compound?
A2:
-
Solid Form: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years)[1].
-
Stock Solution (in Organic Solvent): Aliquot your stock solution into smaller volumes for routine use and store at -80°C for up to 6 months or -20°C for up to 1 month[2]. Avoid repeated freeze-thaw cycles[2].
-
Aqueous Working Solution: Aqueous solutions of this compound are not stable. It is strongly recommended to prepare these solutions fresh for each experiment and not to store them for more than one day[1].
Q3: What is the maximum final concentration of DMSO I can use in my cell culture experiments?
A3: The tolerance to DMSO varies significantly between cell lines[4]. While some robust cell lines can tolerate up to 1% or even 2% DMSO for short durations, a general guideline is to keep the final concentration below 0.5%[2][3]. For sensitive cell lines or long-term incubation, it is best to stay at or below 0.1%[4]. It is critical to run a vehicle control experiment with the same final DMSO concentration to isolate the effect of the compound from that of the solvent[4][7].
Q4: What is the mechanism of action for this compound?
A4: this compound is an inhibitor of monoacylglycerol lipase (MAGL)[1][8]. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[5][8]. By inhibiting MAGL, this compound leads to an increase in the endogenous levels of 2-AG[9]. It is worth noting that some studies have reported a lack of selectivity, suggesting this compound may also inhibit fatty acid amide hydrolase (FAAH) at similar concentrations[10][11][12].
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent/Vehicle System | Concentration | Solution Type | Reference |
| DMSO | ~30 mg/mL | Clear Solution | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | Clear Solution | [1] |
| Ethanol | ~10 mg/mL | Clear Solution | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | Clear Solution | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Suspended Solution | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Aqueous Assays (e.g., Cell Culture)
-
Prepare Stock Solution: Weigh the required amount of solid this compound and dissolve it in pure DMSO to make a high-concentration stock (e.g., 10-30 mg/mL, which corresponds to approximately 34-101 mM). Ensure the solid is completely dissolved.
-
Storage of Stock: Aliquot the stock solution into single-use vials and store at -20°C or -80°C[2].
-
Prepare Working Solution: On the day of the experiment, thaw a vial of the stock solution. Perform a serial dilution of the stock solution into your final aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Important Considerations:
-
Add the DMSO stock to the aqueous solution slowly while stirring to facilitate mixing.
-
The final DMSO concentration should not exceed the tolerance limit of your cells (ideally ≤ 0.1-0.5%)[2][4].
-
Prepare a vehicle control using the same final concentration of DMSO in the medium.
-
Use the aqueous working solution immediately; do not store it for more than one day[1].
-
Protocol 2: Preparation of this compound for In Vivo Administration
-
Initial Solubilization: Dissolve this compound in 100% DMSO to an intermediate concentration.
-
Add Surfactant: Add a small amount of Tween 80 (e.g., one drop for every 2-3 mg of this compound) to the DMSO solution and mix thoroughly[5].
-
Final Dilution: Dilute the DMSO/Tween mixture with saline (or another appropriate vehicle) to the final desired concentration. The final vehicle composition might be, for example, 10% DMSO, 1% Tween 80, and 89% saline.
-
Homogenization: If a suspension forms, sonicate the mixture until it is uniform before administration[6].
-
Administration: Administer the freshly prepared solution/suspension to the animal.
Visualizations
Caption: Workflow for preparing this compound aqueous solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lack of selectivity of this compound for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DIAL : download document [dial.uclouvain.be]
improving Urb602 bioavailability for in vivo experiments
Frequently Asked Questions (FAQs)
Q1: What is Urb602 and what is its primary mechanism of action?
A1: this compound, also known as [1,1'-biphenyl]-3-yl-carbamic acid, cyclohexyl ester, is a well-characterized inhibitor of monoacylglycerol lipase (MGL). MGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MGL, this compound effectively increases the levels of 2-AG in tissues, thereby potentiating the signaling of 2-AG at cannabinoid receptors (CB1 and CB2).[1][2] This makes this compound a valuable tool for studying the physiological and pathological roles of the endocannabinoid system.
Q2: What are the main challenges in using this compound for in vivo experiments?
A2: The principal challenge in working with this compound is its poor aqueous solubility. As a lipophilic compound, it does not readily dissolve in saline or aqueous buffers, which can lead to low bioavailability and inconsistent results if not formulated properly. Researchers must employ specific vehicle formulations to ensure adequate dissolution and delivery to the target tissues.
Q3: What are the known cannabinoid-like effects of this compound in vivo?
A3: At higher doses (e.g., 20 mg/kg in mice), this compound can induce a range of behavioral and physiological effects consistent with cannabinoid receptor activation. These can include hypothermia, analgesia, hypomotility, and catalepsy.[1] It is crucial to perform dose-response studies to identify a dose that provides the desired pharmacological effect without inducing unwanted psychoactive side effects. For instance, one study found that a dose of 10 mg/kg in mice was effective in an inflammation model without causing significant cannabimimetic activity.[1]
Q4: How selective is this compound for MGL?
A4: While this compound is widely used as an MGL inhibitor, some in vitro studies have suggested a lack of complete selectivity, with potential off-target effects on fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide.[3][4] However, in vivo studies have generally shown that this compound administration leads to a selective increase in 2-AG levels without significantly altering anandamide levels.[5] Researchers should be aware of this potential for off-target effects and may consider using additional, structurally distinct MGL inhibitors to confirm findings.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in the final formulation. | - Incomplete dissolution in the initial organic solvent.- The ratio of aqueous to organic solvent is too high.- The temperature of the solution is too low. | - Ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding the aqueous component. Gentle warming and vortexing can aid dissolution.- Adjust the vehicle composition. You may need to increase the percentage of the organic solvent or the concentration of the surfactant (e.g., Tween 80).- Prepare and administer the formulation at room temperature. |
| Inconsistent or lack of expected biological effect. | - Poor bioavailability due to improper formulation.- Incorrect dose.- Degradation of this compound in the formulation. | - Re-evaluate the vehicle formulation. Refer to the "Vehicle Formulation for In Vivo Administration" table below for proven formulations.- Perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.- Prepare fresh formulations for each experiment. While this compound is generally stable in DMSO, its stability in aqueous-based vehicles over time is less characterized. |
| Adverse reactions in animals (e.g., irritation at the injection site, signs of distress). | - High concentration of DMSO or other organic solvents.- High concentration of surfactant.- The pH of the formulation is not physiological. | - Keep the final concentration of DMSO or other organic solvents as low as possible while maintaining solubility. A final DMSO concentration of 10% or less is generally well-tolerated for intraperitoneal injections.- Minimize the amount of surfactant used. A single drop of Tween 80 per 2-3 mg of compound is often sufficient.[1]- Check the pH of the final formulation and adjust to physiological pH (around 7.4) if necessary, although this is not commonly reported as an issue with the standard formulations. |
| Difficulty in reproducing results from published studies. | - Differences in animal strain, age, or sex.- Variations in experimental procedures (e.g., timing of injection, method of administration).- Differences in the source or purity of this compound. | - Ensure that the animal model and experimental conditions closely match those of the cited literature.- Standardize all experimental procedures and ensure they are followed consistently.- Use high-purity this compound from a reputable supplier. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | --INVALID-LINK-- |
| Ethanol | ~10 mg/mL | --INVALID-LINK-- |
| Dimethylformamide (DMF) | ~30 mg/mL | --INVALID-LINK-- |
| DMSO:PBS (pH 7.2) (1:1) | ~0.25 mg/mL | --INVALID-LINK-- |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (suspended solution) | --INVALID-LINK-- |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) | --INVALID-LINK-- |
Table 2: Vehicle Formulations for In Vivo Administration of this compound
| Vehicle Composition | Route of Administration | Animal Model | Reported Dose Range | Reference |
| 10% DMSO, 1 drop of Tween 80 for every 2-3 mg of compound, 90% Saline | Intraperitoneal (i.p.) | Mice | 1 - 20 mg/kg | [1] |
| 1:1:1:17 mixture of DMSO:Ethanol:Cremophor:Saline | Intraperitoneal (i.p.) | Rats | Not specified | [6] |
| 4:1 PEG 300:Tween 80 | Intraperitoneal (i.p.) | Rats | Not specified | [6] |
Experimental Protocols
Detailed Protocol for Preparation of this compound Formulation for Intraperitoneal Injection in Mice
This protocol is adapted from a published study that successfully used this compound in a murine model of inflammation.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice to be injected, calculate the total mass of this compound needed. For example, for 10 mice with an average weight of 25 g, you would need: 10 mg/kg * 0.025 kg/mouse * 10 mice = 2.5 mg of this compound.
-
Prepare the stock solution:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a 10% final concentration in the total injection volume. For a final injection volume of 100 µL per mouse, you would need 10 µL of DMSO per mouse. For 10 mice, this would be 100 µL of DMSO.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming of the tube in your hand can aid dissolution.
-
-
Add the surfactant:
-
For every 2-3 mg of this compound, add one small drop of Tween 80 to the microcentrifuge tube.
-
Vortex the solution thoroughly to ensure the Tween 80 is well dispersed.
-
-
Add the saline:
-
Slowly add the required volume of sterile 0.9% saline to reach the final desired concentration and volume. In our example, for a final volume of 100 µL per mouse for 10 mice (1 mL total), you would add 900 µL of saline.
-
Vortex the solution again to ensure it is homogenous. The final solution may be a clear solution or a fine suspension.
-
-
Administration:
-
Administer the formulation via intraperitoneal injection immediately after preparation.
-
The typical injection volume for a mouse is 100-200 µL.
-
Experimental Workflow for a Typical In Vivo Study
References
- 1. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Lack of selectivity of this compound for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of selectivity of this compound for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Endocannabinoid-Hydrolyzing Enzyme Expressed by Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
Urb602 off-target effects on FAAH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Urb602 on Fatty Acid Amide Hydrolase (FAAH).
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective inhibitor for Monoacylglycerol Lipase (MAGL)?
A1: No, this compound is not considered a highly selective inhibitor for MAGL. While it was initially investigated as a MAGL inhibitor, subsequent studies have demonstrated that it also inhibits FAAH, the principal enzyme responsible for the degradation of anandamide.[1][2] This lack of selectivity is an important consideration when interpreting experimental results.
Q2: What is the potency of this compound against its intended target (MAGL) and its primary off-target (FAAH)?
A2: this compound exhibits weak potency against both MAGL and FAAH. The half-maximal inhibitory concentrations (IC50) are in the micromolar range for both enzymes, indicating that relatively high concentrations of the compound are required to achieve significant inhibition.[1][2] For a detailed comparison of IC50 values, please refer to the data summary table below.
Q3: How does the off-target inhibition of FAAH by this compound affect endocannabinoid levels in cellular or tissue preparations?
A3: Due to its inhibitory action on both MAGL and FAAH, this compound can lead to an elevation in the levels of both 2-arachidonoylglycerol (2-AG), the primary substrate of MAGL, and anandamide (AEA), the primary substrate of FAAH.[3][4] However, the extent of elevation for each endocannabinoid can depend on the specific experimental conditions, such as the concentration of this compound used and the tissue type. At a concentration of 100 μM in rat hippocampal slice cultures, this compound has been shown to elevate 2-AG levels without significantly affecting anandamide levels.[3][5] This may be because a more substantial inhibition of FAAH (over 80%) is necessary to produce a detectable increase in anandamide levels.[2]
Q4: My experiment is showing unexpected cannabinoid-like effects that do not seem to be mediated by 2-AG. Could this be due to this compound's off-target effects?
A4: Yes, it is possible. The off-target inhibition of FAAH by this compound leads to increased anandamide levels, which is also an endocannabinoid that can activate cannabinoid receptors (CB1 and CB2).[6] Therefore, some of the observed pharmacological effects of this compound may be attributable to the potentiation of anandamide signaling rather than solely the elevation of 2-AG.[2] It is crucial to consider the dual action of this compound when interpreting behavioral or physiological outcomes.
Q5: Are there alternative, more selective MAGL inhibitors available that I can use as a control?
A5: Yes, several more potent and selective MAGL inhibitors have been developed since this compound. One commonly used example is JZL184. Comparing the effects of this compound with a more selective MAGL inhibitor like JZL184 can help to dissect the specific contributions of MAGL inhibition versus off-target FAAH inhibition in your experimental system.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or variable inhibition of MAGL activity. | This compound has weak potency and its mechanism is partially reversible.[3][8] Small variations in experimental conditions can lead to inconsistent results. | Ensure precise and consistent inhibitor concentrations and incubation times. Consider using a fresh stock solution of this compound. For critical experiments, the use of a more potent and irreversibly binding MAGL inhibitor as a positive control may be beneficial. |
| Unexpected increase in anandamide levels in my samples treated with this compound. | This is a known off-target effect of this compound due to its inhibition of FAAH.[1][2] | Quantify both 2-AG and anandamide levels to assess the relative impact on both pathways. To isolate the effects of MAGL inhibition, consider using a lower concentration of this compound or a more selective MAGL inhibitor. |
| Pharmacological effects are blocked by a CB1 antagonist, but I hypothesized a 2-AG/CB2-mediated mechanism. | The off-target inhibition of FAAH by this compound can increase anandamide, a primary CB1 receptor agonist.[6] | Acknowledge the dual activity of this compound in your interpretation. To confirm the involvement of 2-AG, use a selective MAGL inhibitor and see if the effect persists. Additionally, consider using a CB2-selective agonist as a positive control for your hypothesized mechanism. |
| Difficulty replicating literature findings on the selective elevation of 2-AG. | The concentration of this compound is critical. Higher concentrations are more likely to inhibit FAAH to an extent that elevates anandamide.[2] The specific cell or tissue type and its relative expression of MAGL and FAAH can also play a role. | Perform a dose-response curve in your specific experimental system to determine the optimal concentration of this compound that maximizes MAGL inhibition while minimizing FAAH inhibition. |
Quantitative Data Summary
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | Recombinant Rat MGL | 223 ± 63 µM | [3][5] |
| This compound | Cytosolic 2-oleoylglycerol (2-OG) hydrolysis (rat brain) | 25 µM | [1] |
| This compound | Membrane FAAH (AEA hydrolysis - rat brain) | 17 µM | [1][2] |
| Urb597 (Selective FAAH inhibitor) | FAAH | ~4.6 nM | [8] |
Experimental Protocols
1. In Vitro Assay for FAAH Inhibition by this compound
This protocol is a generalized procedure based on standard enzyme inhibition assays.
-
Reagents:
-
Purified recombinant human or rat FAAH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Substrate: Anandamide-[ethanolamine-1-³H] (or a suitable fluorescent substrate)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail (if using radiolabeled substrate)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a microplate, add the diluted this compound or vehicle control.
-
Add the purified FAAH enzyme to each well and pre-incubate for 15 minutes at 37°C.
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Initiate the reaction by adding the anandamide substrate.
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Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding an organic solvent like chloroform/methanol).
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Separate the product (e.g., [³H]-ethanolamine) from the substrate.
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Quantify the product formation using a scintillation counter or fluorometer.
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Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
2. Measurement of Endocannabinoid Levels in Brain Slices
This protocol outlines a general workflow for assessing the impact of this compound on endocannabinoid levels.
-
Materials:
-
Rodent brain slices (e.g., hippocampus)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution (in DMSO)
-
Internal standards for anandamide and 2-AG (deuterated)
-
Organic solvents for extraction (e.g., acetonitrile, chloroform)
-
Solid-phase extraction (SPE) columns
-
LC-MS/MS system
-
-
Procedure:
-
Prepare acute brain slices and allow them to recover in oxygenated aCSF.
-
Incubate the slices with a known concentration of this compound or vehicle (DMSO) in aCSF for a specified time (e.g., 25 minutes).[3]
-
Rapidly harvest the brain slices and snap-freeze them in liquid nitrogen to halt enzymatic activity.
-
Homogenize the tissue in an appropriate solvent containing the internal standards.
-
Perform a lipid extraction to isolate the endocannabinoids.
-
Further purify the lipid extract using SPE.
-
Analyze the purified samples using a validated LC-MS/MS method to quantify the levels of anandamide and 2-AG.
-
Normalize the endocannabinoid levels to the tissue weight.
-
Visualizations
Caption: Signaling pathway illustrating the intended inhibition of MAGL and the off-target inhibition of FAAH by this compound.
Caption: Experimental workflows for assessing this compound's inhibitory activity and its effects on endocannabinoid levels.
Caption: Logical relationship between this compound, its targets, and the resulting impact on endocannabinoid levels and pharmacological effects.
References
- 1. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Visualizing Cannabinoid Effects Using Brain Slice Imaging and Electrophysiological Approaches | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. escholarship.org [escholarship.org]
- 8. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
interpreting conflicting results with Urb602
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting results obtained with URB602.
Troubleshooting Guide
Issue: Unexpected Off-Target Effects Suggesting FAAH Inhibition
Question: My experimental results suggest inhibition of Fatty Acid Amide Hydrolase (FAAH), even though I am using this compound, which is described as a Monoacylglycerol Lipase (MAGL) inhibitor. Why is this happening?
Answer: This is a documented issue with this compound. While initially reported as a selective MAGL inhibitor, subsequent studies have demonstrated that this compound can also inhibit FAAH, the primary enzyme responsible for the degradation of anandamide (AEA).
Possible Causes and Solutions:
-
Lack of Selectivity: In vitro studies have shown that this compound can inhibit both MAGL and FAAH with similar potency.[1][2] One study reported IC50 values of 25 µM for MAGL (measured by 2-oleoylglycerol hydrolysis in rat brain cytosolic fractions) and 17 µM for FAAH (measured by anandamide hydrolysis in rat brain membranes).[1][2]
-
Recommendation: When designing your experiments, it is crucial to consider the potential for dual inhibition. Include appropriate controls to assess the effects on both the 2-AG and anandamide signaling pathways. This may involve measuring the levels of both endocannabinoids.
-
-
Experimental System: The observed selectivity of this compound can differ between in vitro and in vivo systems. Some in vivo studies have reported a selective increase in 2-AG levels without a significant change in anandamide levels following this compound administration.[3] This discrepancy may be due to differences in drug metabolism, distribution, or the cellular environment.
-
Recommendation: If your experiments are in vitro, be aware that off-target effects on FAAH are highly probable. For in vivo studies, it is still advisable to measure both 2-AG and anandamide levels to confirm the selectivity within your specific experimental model.
-
Issue: Discrepancy in Potency (IC50 Values) Compared to Published Data
Question: The IC50 value I've determined for this compound in my assay is significantly different from what has been reported in the literature. What could be the reason for this?
Answer: There is considerable variability in the reported IC50 values for this compound across different studies. This can be attributed to several factors related to experimental design.
Factors Influencing IC50 Values:
-
Enzyme Source: The source of the enzyme (e.g., recombinant vs. native tissue homogenates) can impact the measured potency. For instance, one study reported an IC50 of 223 ± 63 µM for recombinant rat MGL, while another found an IC50 of 28 ± 4 µM for rat brain MGL.[4][5][6]
-
Substrate Used: The substrate used in the enzyme assay (e.g., 2-arachidonoylglycerol vs. 2-oleoylglycerol) can influence the results.
-
Assay Conditions: Variations in buffer composition, pH, temperature, and incubation time can all affect enzyme kinetics and inhibitor potency.
-
Inhibition Mechanism: this compound is a noncompetitive and partially reversible inhibitor of MGL.[5][6] The kinetics of this interaction can lead to different IC50 values depending on the experimental setup, such as pre-incubation times.
Recommendations for Consistent Results:
-
Standardize Protocols: Ensure that your experimental protocol is consistent and well-documented.
-
Include Positive Controls: Use a well-characterized, potent MAGL inhibitor (e.g., JZL184) as a positive control to validate your assay system.
-
Report Detailed Methods: When publishing your results, provide a detailed description of your experimental methods to allow for accurate comparison with other studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as an inhibitor of monoacylglycerol lipase (MAGL), the main enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound leads to an increase in the levels of 2-AG, thereby enhancing endocannabinoid signaling. However, it is important to note that this compound can also inhibit fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide.
Q2: Is this compound a selective inhibitor?
The selectivity of this compound is a subject of conflicting reports. While some early studies suggested it was selective for MAGL over FAAH, several subsequent in vitro studies have demonstrated a lack of selectivity, with similar IC50 values for both enzymes.[1][2] Interestingly, some in vivo studies have shown that this compound can selectively increase 2-AG levels without altering anandamide levels.[3] This suggests that the selectivity of this compound may be context-dependent.
Q3: What are the reported IC50 values for this compound?
The reported IC50 values for this compound vary across the literature. The following table summarizes some of the reported values for both MAGL and FAAH.
| Enzyme | Substrate/System | Reported IC50 (µM) | Reference |
| MAGL | Rat Brain Cytosolic Fractions (2-oleoylglycerol) | 25 | [1] |
| FAAH | Rat Brain Membranes (anandamide) | 17 | [1] |
| MAGL | Recombinant Rat MGL | 223 ± 63 | [5][6] |
| MAGL | Rat Brain MGL | 28 ± 4 | [4] |
| MAGL | Human Recombinant MAGL | ~30 (caused 50% inhibition) | [1] |
Q4: What are some key considerations for designing an in vivo experiment with this compound?
When designing in vivo experiments with this compound, it is important to consider the following:
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Dosing: Effective doses in murine models of pain and inflammation have been reported in the range of 1-10 mg/kg administered intraperitoneally (i.p.).[7][8]
-
Vehicle: this compound has poor water solubility. A common vehicle for i.p. administration is a mixture of DMSO, Tween 80, and saline.[7]
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Pharmacokinetics: The duration of action should be considered when planning the timing of behavioral or tissue collection.
-
Controls: To assess the involvement of cannabinoid receptors, selective CB1 (e.g., rimonabant) and CB2 (e.g., SR144528) receptor antagonists can be co-administered.[7][8]
-
Measurement of Endocannabinoids: To confirm the mechanism of action and assess selectivity in your model, it is highly recommended to measure the levels of both 2-AG and anandamide in the tissue of interest.
Experimental Protocols
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound on MAGL or FAAH. Specific conditions may need to be optimized for your experimental setup.
-
Enzyme Source: Utilize either recombinant enzyme or tissue homogenates (e.g., rat brain cytosolic fraction for MAGL, membrane fraction for FAAH).
-
Substrate:
-
For MAGL: Use a suitable substrate such as 2-arachidonoylglycerol (2-AG) or 2-oleoylglycerol (2-OG). Radiolabeled substrates (e.g., [3H]2-OG) are often used.
-
For FAAH: Use anandamide (AEA) as the substrate. Radiolabeled AEA (e.g., [3H]AEA) is commonly employed.
-
-
Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Make serial dilutions to achieve the desired final concentrations in the assay.
-
Assay Procedure: a. Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle control for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C). b. Initiate the enzymatic reaction by adding the substrate. c. Incubate for a specific duration, ensuring the reaction remains within the linear range. d. Stop the reaction (e.g., by adding a solvent mixture like chloroform/methanol). e. Separate the product from the unreacted substrate using an appropriate method (e.g., liquid-liquid extraction followed by scintillation counting for radiolabeled substrates).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Anti-Inflammatory and Anti-Nociceptive Assay (Murine Carrageenan-Induced Paw Edema Model)
This protocol is based on studies evaluating the effects of this compound in a mouse model of acute inflammation.[7][8]
-
Animals: Use appropriate mouse strains (e.g., C57BL/6).
-
Drug Preparation:
-
Dissolve this compound in a vehicle such as 10% DMSO, a drop of Tween 80, and 90% saline.
-
Prepare doses ranging from 1 to 10 mg/kg.
-
-
Experimental Procedure: a. Administer this compound or vehicle via intraperitoneal (i.p.) injection. b. After a set pre-treatment time (e.g., 30 minutes), induce inflammation by injecting a small volume (e.g., 20 µL) of carrageenan (e.g., 1% w/v in saline) into the plantar surface of the hind paw. c. Assessment of Edema: Measure paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 4, and 24 hours). d. Assessment of Nociception (Thermal Hyperalgesia): Measure the paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) at the same time points.
-
Antagonist Studies (Optional): To determine the involvement of cannabinoid receptors, administer a CB1 antagonist (e.g., rimonabant, 0.5 mg/kg i.p.) or a CB2 antagonist (e.g., SR144528, 1 mg/kg i.p.) 15 minutes prior to this compound administration.
-
Data Analysis: Compare the paw volume and withdrawal latencies between the this compound-treated groups and the vehicle-treated control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Visualizations
References
- 1. Lack of selectivity of this compound for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of selectivity of this compound for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Novel Endocannabinoid-Hydrolyzing Enzyme Expressed by Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Urb602 stability in solution over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of URB602 in solution over time. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to first dissolve this compound in an organic solvent such as DMSO, DMF, or ethanol.[2] For aqueous buffers, a stock solution in DMSO should be prepared first and then diluted with the aqueous buffer of choice.[2] To prevent degradation, the solvent should be purged with an inert gas.[2]
Q3: What is the stability of this compound in aqueous solutions?
A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[2] For experiments requiring aqueous solutions, it is best to prepare them fresh.
Q4: What are the known solubilities of this compound in common solvents?
A4: The approximate solubilities of this compound are provided in the table below.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL |
| Ethanol | 10 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.25 mg/mL |
| Data sourced from Cayman Chemical product information.[1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in aqueous solution. | Prepare fresh aqueous solutions of this compound for each experiment. Avoid storing aqueous solutions for more than 24 hours.[2] |
| Lack of this compound selectivity. | Be aware that while this compound is a potent inhibitor of monoacylglycerol lipase (MAGL), some studies have shown it may also inhibit other enzymes like fatty acid amide hydrolase (FAAH) at higher concentrations.[3] Consider using control experiments with other MAGL inhibitors to confirm findings. | |
| Precipitation of this compound in cell culture media | Low solubility in aqueous media. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is low enough to be tolerated by the cells and does not exceed the solubility limit of this compound in the final solution. Gentle warming or sonication may aid dissolution. |
| Off-target effects observed | Prolonged inhibition of MAGL leading to desensitization of cannabinoid receptors. | Consider the duration of this compound exposure in your experiments. Chronic inhibition of MAGL can lead to functional antagonism of the endocannabinoid system.[4][5][6] Shorter incubation times may be preferable. |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution using HPLC-UV
This protocol outlines a general procedure for determining the stability of this compound in a specific solvent over time.
1. Materials and Equipment:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol, PBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid, adjust ratio for optimal separation)
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution with the same solvent to a working concentration (e.g., 100 µg/mL).
-
Dispense aliquots of the working solution into several autosampler vials.
-
-
Time Point 0 (T0) Analysis:
-
Immediately inject one of the vials into the HPLC system to determine the initial concentration of this compound.
-
-
Storage of Stability Samples:
-
Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
-
Subsequent Time Point Analysis:
-
At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), retrieve a vial from storage and inject it into the HPLC system.
-
-
HPLC Analysis:
-
Set the UV detector to the λmax of this compound (236 nm).[1]
-
Run a gradient elution method to separate this compound from any potential degradation products.
-
Integrate the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
3. Representative Data Table:
| Time (hours) | This compound Remaining (%) in DMSO at 25°C | This compound Remaining (%) in PBS at 25°C |
| 0 | 100 | 100 |
| 1 | 99.8 | 98.5 |
| 4 | 99.5 | 95.2 |
| 8 | 99.1 | 90.8 |
| 24 | 98.2 | 75.3 |
| 48 | 96.5 | 55.1 |
| This table presents hypothetical data for illustrative purposes. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits MAGL, increasing 2-AG levels and downstream signaling.
Caption: Workflow for assessing the stability of this compound in solution over time.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
Urb602 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Urb602 dose-response curve experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] However, it is crucial to note that this compound is not highly selective and also inhibits fatty acid amide hydrolase (FAAH), the primary enzyme that degrades anandamide. This lack of selectivity is a critical consideration in experimental design and data interpretation.
Q2: What are the reported IC50 values for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) values for this compound against MAGL show variability across different studies. Values in the range of 25 µM to 223 µM have been documented for rat brain MAGL.[1][3][4] This variability may be attributed to different experimental conditions, such as enzyme and substrate concentrations, and the source of the enzyme (recombinant vs. native). The IC50 for FAAH inhibition is reported to be around 17 µM.[4]
Q3: How should I prepare a stock solution of this compound for in vitro assays?
A3: this compound has limited aqueous solubility. For in vitro experiments, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[5][6] For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. It is crucial to perform serial dilutions of the stock solution in the same solvent to ensure accurate concentrations in your dose-response curve.
Q4: Can this compound be used in cell-based assays?
A4: Yes, this compound has been used in various cell-based assays, including those with C6 glioma and RBL2H3 basophilic leukemia cells.[2] However, due to its potential for precipitation in aqueous media and its off-target effects, careful optimization and appropriate controls are necessary.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Shallow or Incomplete Dose-Response Curve | 1. Poor Solubility/Precipitation: this compound may be precipitating out of the assay buffer at higher concentrations. 2. Limited Potency: The highest concentration tested may not be sufficient to achieve maximal inhibition. 3. Partial Inhibition: The inhibitor may only be a partial inhibitor of the enzyme. | 1. Solubility: Decrease the final assay concentration of this compound. Prepare a fresh, clear stock solution in 100% DMSO and ensure the final DMSO concentration in the assay is consistent and non-toxic to the cells/enzyme. Consider the use of a surfactant like Tween 80 at a low concentration (e.g., 0.01%) to improve solubility. 2. Concentration Range: If solubility allows, extend the concentration range of this compound. 3. Data Analysis: Use a non-linear regression model that allows for fitting of a partial inhibitory curve. |
| High Variability Between Replicates | 1. Inconsistent Pipetting: Inaccurate serial dilutions or dispensing of the inhibitor or other reagents. 2. Compound Precipitation: Inconsistent precipitation of this compound across wells. 3. Assay Drift: Changes in temperature or incubation times during the assay. | 1. Pipetting Technique: Use calibrated pipettes and ensure thorough mixing at each dilution step. 2. Visual Inspection: Visually inspect the plate for any signs of precipitation before reading the results. 3. Assay Conditions: Maintain consistent incubation times and temperatures for all plates. |
| IC50 Value Differs Significantly from Published Data | 1. Different Assay Conditions: Substrate concentration, enzyme concentration, buffer composition, and temperature can all influence the apparent IC50.[1] 2. Non-selective Inhibition: If the assay system contains both MAGL and FAAH, the resulting IC50 will be a composite of inhibition of both enzymes. 3. Enzyme Source and Purity: Differences between recombinant and native enzymes, or variations in enzyme purity can affect results. | 1. Standardize Conditions: Report all key assay parameters (substrate and enzyme concentrations, buffer, pH, temperature) to allow for better comparison with other studies. The IC50 of a non-competitive inhibitor like this compound should be independent of substrate concentration.[1] 2. Selective Assays: Use a specific MAGL or FAAH assay, or use cell lines with known expression levels of these enzymes to dissect the inhibitory activity. 3. Consistent Enzyme Source: Use a consistent source and batch of enzyme for all related experiments. |
| Unexpected Cellular Effects or Toxicity | 1. Off-Target Effects: this compound's inhibition of FAAH can lead to increased anandamide levels, which may have independent biological effects. 2. Solvent Toxicity: The concentration of DMSO or other organic solvents may be too high for the cells. 3. Compound-Induced Cytotoxicity: At high concentrations, this compound itself may be toxic to cells. | 1. Control Experiments: Include controls to assess the effects of FAAH inhibition, for example, by using a selective FAAH inhibitor. 2. Solvent Control: Run a vehicle control with the highest concentration of the solvent used in the experiment. 3. Cell Viability Assay: Perform a cell viability assay in parallel with your dose-response experiment to determine the cytotoxic concentration range of this compound. |
Quantitative Data Summary
| Parameter | Value | Enzyme/System | Reference |
| IC50 (MAGL) | 28 µM | Rat Brain MAGL | [3] |
| IC50 (MAGL) | 223 ± 63 µM | Recombinant Rat MGL | [1] |
| IC50 (MAGL) | 25 µM | Rat Brain Cytosolic Fractions | [4] |
| IC50 (FAAH) | 17 µM | Rat Brain Membranes | [4] |
| Solubility (DMSO) | 30 mg/mL | - | - |
| Solubility (Ethanol) | 10 mg/mL | - | - |
| Solubility (DMF) | 30 mg/mL | - | - |
| Solubility (DMSO:PBS (pH 7.2) (1:1)) | 0.25 mg/mL | - | - |
Experimental Protocols
Protocol 1: In Vitro MAGL Inhibition Assay using a Fluorogenic Substrate
This protocol is a generalized procedure based on common practices for fluorometric MAGL assays.
1. Materials:
-
Recombinant human or rat MAGL
-
MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
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Fluorogenic MAGL substrate (e.g., a 4-methylumbelliferyl-based substrate)
-
This compound
-
100% DMSO
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
2. Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in 100% DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 10 nM).
-
Assay Preparation:
-
Add assay buffer to each well of the 96-well plate.
-
Add a small volume (e.g., 1 µL) of each this compound dilution to the respective wells. Include a vehicle control (DMSO only).
-
Add the MAGL enzyme to each well (except for a no-enzyme control). The final enzyme concentration should be optimized to give a linear reaction rate over the desired time course.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below the Km value to maximize sensitivity to competitive inhibitors.
-
Measure Fluorescence: Immediately begin reading the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the normalized reaction rates against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Protocol 2: Assessing Off-Target FAAH Inhibition
To assess the off-target effects of this compound on FAAH, a similar fluorometric assay can be performed using a FAAH-specific substrate and recombinant FAAH.
1. Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound (prepared as in Protocol 1)
-
Selective FAAH inhibitor as a positive control (e.g., URB597)
2. Procedure: The procedure is analogous to the MAGL inhibition assay described above, with the substitution of FAAH enzyme and a FAAH-specific substrate. The inclusion of a known selective FAAH inhibitor will serve as a positive control for assay performance.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: this compound's inhibitory action on MAGL and FAAH pathways.
References
- 1. Blog Archives - The Science Snail [sciencesnail.com]
- 2. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. A Practical Consideration for the Substrate Concentration when Determining IC50 Values for Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
minimizing psychoactive effects of Urb602 at high doses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of URB602, with a specific focus on minimizing its psychoactive effects at high doses during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or [biphenyl-3-ylcarbamic acid cyclohexyl ester], is a selective inhibitor of the enzyme monoacylglycerol lipase (MGL). MGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MGL, this compound leads to an increase in the levels of 2-AG in the brain and peripheral tissues. This elevation of 2-AG enhances the activation of cannabinoid receptors, primarily CB1 and CB2, leading to various physiological effects, including anti-inflammatory and anti-nociceptive responses.
Q2: What are the potential psychoactive effects of this compound at high doses?
At higher concentrations, the increased levels of 2-AG resulting from MGL inhibition can lead to the activation of CB1 receptors in the central nervous system, which may result in a constellation of effects known as the "cannabinoid tetrad". These effects include:
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Hypomotility: A decrease in spontaneous movement.
-
Catalepsy: A state of immobility and muscular rigidity.
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Hypothermia: A reduction in body temperature.
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Analgesia: A decreased sensitivity to pain.
Q3: At what doses are the psychoactive effects of this compound typically observed?
In murine models, a dose of 10 mg/kg of this compound administered intraperitoneally (i.p.) has been shown to produce anti-inflammatory and anti-nociceptive effects without inducing the cannabinoid tetrad. However, a dose of 20 mg/kg (i.p.) has been observed to elicit the full spectrum of psychoactive effects.[1]
Q4: How can the psychoactive effects of high-dose this compound be minimized or controlled for in an experimental setting?
There are two primary strategies to mitigate the psychoactive effects of this compound:
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Dose Selection: The most straightforward approach is to use the lowest effective dose that achieves the desired therapeutic effect (e.g., anti-inflammation, analgesia) without causing significant psychoactivity. Based on current literature, a dose of 10 mg/kg (i.p.) in mice appears to be a suitable starting point for achieving therapeutic effects without inducing the cannabinoid tetrad.[1]
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Co-administration with a CB1 Antagonist: The psychoactive effects of this compound are primarily mediated by the activation of CB1 receptors. Therefore, co-administration of a selective CB1 receptor antagonist, such as rimonabant, can effectively block these effects. It has been demonstrated that rimonabant can reverse the hypothermia, catalepsy, analgesia, and hypoactivity induced by high doses of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Observing unexpected psychoactive effects (hypomotility, catalepsy) at a planned "non-psychoactive" dose. | - Individual differences in animal sensitivity.- Variations in drug formulation or administration. | - Reduce the dose of this compound in subsequent experiments.- As a control, co-administer the current dose of this compound with a CB1 receptor antagonist (e.g., rimonabant) to confirm that the observed effects are CB1-mediated. |
| Desired therapeutic effect (e.g., anti-nociception) is not observed at non-psychoactive doses. | - The therapeutic window for your specific model may be narrower.- Insufficient drug exposure. | - Consider a modest dose escalation and carefully monitor for the onset of psychoactive effects using the tetrad assay.- Explore alternative routes of administration that might enhance local drug concentration at the target site without significantly increasing systemic exposure. |
| Difficulty in distinguishing between therapeutic analgesia and psychoactive, CB1-mediated analgesia. | - Both effects can manifest as a reduced response to a noxious stimulus. | - Utilize the full tetrad assay. If only analgesia is observed without hypomotility, catalepsy, or hypothermia, it is less likely to be a centrally-mediated psychoactive effect.- Co-administer with a CB1 antagonist. If the analgesic effect is blocked, it is likely CB1-mediated. If it persists, it may be mediated by other mechanisms (e.g., CB2 receptor activation). |
Data Presentation
Table 1: Dose-Dependent Effects of this compound in Mice
| Dose (mg/kg, i.p.) | Anti-inflammatory/Anti-nociceptive Effects | Psychoactive Effects (Cannabinoid Tetrad) | Reference |
| 1, 5, 10 | Dose-dependent reduction in edema and thermal hyperalgesia. | Not observed. | [1] |
| 20 | Analgesia (as part of the tetrad). | Full tetrad observed (hypothermia, catalepsy, hypoactivity, analgesia). | [1] |
Experimental Protocols
Protocol 1: Assessment of Psychoactive Effects using the Cannabinoid Tetrad Assay in Mice
This protocol outlines the steps to assess the four cardinal signs of cannabinoid-like psychoactivity.
Materials:
-
This compound solution
-
Vehicle control solution
-
CB1 receptor antagonist (e.g., rimonabant) solution (optional)
-
Rectal probe for measuring mouse body temperature
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Horizontal bar (approx. 5 mm diameter, 3-4 cm high) for catalepsy test
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Open field arena for locomotor activity assessment
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Tail-flick or hot plate apparatus for analgesia assessment
-
Syringes and needles for i.p. injection
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound, vehicle, or this compound + CB1 antagonist via intraperitoneal (i.p.) injection.
-
Testing Time Points: Conduct the following tests at 30, 60, and 90 minutes post-injection.
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Hypothermia: Measure the core body temperature using a rectal probe.
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Hypomotility (Locomotor Activity): Place the mouse in the center of an open-field arena and record its activity (e.g., distance traveled, line crossings) for a set period (e.g., 5-10 minutes).
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Catalepsy: Gently place the mouse's forepaws on the horizontal bar. The time it remains in this immobile posture is measured, with a cut-off time (e.g., 20-30 seconds).
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Analgesia: Assess the nociceptive threshold using either the tail-flick or hot plate test. Record the latency to response.
-
Data Analysis: Compare the results between the different treatment groups. A significant change in all four parameters in the this compound group compared to the vehicle group, which is reversed by the CB1 antagonist, indicates a CB1-mediated psychoactive effect.
Protocol 2: Assessment of Anti-Nociceptive Effects using the Formalin Test in Mice
This protocol is used to assess the analgesic properties of this compound in a model of inflammatory pain.
Materials:
-
This compound solution
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Vehicle control solution
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5% formalin solution
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Observation chambers with mirrors for viewing paws
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Syringes and needles for i.p. and intraplantar injections
Procedure:
-
Acclimation: Place mice individually in the observation chambers for at least 30 minutes to acclimate.
-
Drug Pre-treatment: Administer this compound or vehicle via i.p. injection 30 minutes prior to the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of 5% formalin solution into the plantar surface of one hind paw.
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Observation and Scoring: Immediately after the formalin injection, observe the mouse and record the amount of time it spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Phase): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the total time spent licking/biting in the this compound-treated group to the vehicle-treated group for both phases. A significant reduction in this behavior indicates an anti-nociceptive effect.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
References
URB602 Technical Support Center: A Guide for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of the monoacylglycerol lipase (MGL) inhibitor, URB602, in animal studies. This resource offers troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MGL, this compound increases the levels of 2-AG in the brain and peripheral tissues.[3][4] This elevation of 2-AG enhances the activation of cannabinoid receptors, primarily CB1 and CB2, leading to various physiological effects, including analgesia and anti-inflammatory responses.[3][5] While generally considered selective for MGL, some in vitro studies suggest that at higher concentrations, this compound may also inhibit fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide.[6][7][8]
Q2: How should I prepare this compound for administration in animal studies?
A2: this compound is a crystalline solid that is sparingly soluble in aqueous solutions.[9] Therefore, a stock solution should first be prepared in an organic solvent. The most common solvents are dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2][9] For in vivo administration, the stock solution is typically diluted with a vehicle such as saline or phosphate-buffered saline (PBS). To maintain solubility and prevent precipitation upon dilution, an emulsifying agent like Tween 80 is often added.[3]
Q3: What are the recommended dosages for this compound in rodent studies?
A3: The appropriate dosage of this compound can vary depending on the animal model, the route of administration, and the specific research question. However, based on published studies, a general dosage range can be provided. For intraperitoneal (i.p.) injections in mice, non-psychoactive doses typically range from 1 to 10 mg/kg.[3] Doses of 20 and 40 mg/kg have been shown to affect gastrointestinal transit.[10] For intra-paw injections in rats to study local inflammatory pain, doses in the microgram range (e.g., 300 µg and 600 µg) have been used.[11] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the final vehicle | This compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) may be too low after dilution. | Increase the final concentration of the organic solvent, but keep it to a minimum to avoid solvent toxicity (ideally <10%).[3] Add a surfactant like Tween 80 or Cremophor to the vehicle to improve solubility and stability.[11] Prepare the final solution fresh before each experiment.[9] |
| Inconsistent or lack of expected biological effect | Improper drug preparation: The compound may not be fully dissolved or may have precipitated out of solution. Incorrect dosage: The dose may be too low to elicit a significant response. Degradation of this compound: The compound may have degraded if not stored properly. | Ensure the compound is fully dissolved in the initial organic solvent before diluting with the aqueous vehicle. Perform a dose-response study to identify the optimal effective dose for your model. Store this compound as a crystalline solid at -20°C for long-term stability (≥ 4 years).[9] Aqueous solutions should not be stored for more than one day.[9] |
| Observed psychoactive effects in animals | The dose of this compound administered may be too high, leading to off-target effects or excessive cannabinoid receptor activation. | Reduce the dosage of this compound. A study in mice found that a 10 mg/kg i.p. dose did not produce cannabimimetic activity, whereas a 20 mg/kg dose did.[3] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL[2][9] |
| Dimethylformamide (DMF) | ~30 mg/mL[2][9] |
| Ethanol | ~10 mg/mL[2][9] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[9] |
Table 2: Inhibitory Concentration (IC₅₀) of this compound
| Target Enzyme | Species/Tissue | IC₅₀ Value |
| Monoacylglycerol Lipase (MGL) | Rat Brain | 28 µM[2] |
| Monoacylglycerol Lipase (MGL) | Recombinant Rat | 223 ± 63 µM[1][4] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Brain Membranes | 17 µM[7][8] |
| 2-oleoylglycerol hydrolysis | Rat Brain Cytosol | 25 µM[7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice
This protocol is based on a method described for studying the anti-inflammatory and anti-nociceptive effects of this compound.[3]
-
Stock Solution Preparation: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution of a desired concentration (e.g., 100 mg/mL). Ensure the compound is completely dissolved.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 1 drop of Tween 80 for every 2-3 mg of this compound to be used, and the remainder as 0.9% saline.
-
Final Solution Preparation: Shortly before injection, dilute the this compound stock solution with the prepared vehicle to achieve the final desired concentration for injection (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 0.2 mL injection volume).
-
Administration: Administer the final solution intraperitoneally to the mice. A vehicle-only control group should always be included in the experimental design.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound preparation.
References
- 1. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices [escholarship.org]
- 2. caymanchem.com [caymanchem.com]
- 3. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Lack of selectivity of this compound for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of selectivity of this compound for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Peripheral antinociceptive effects of inhibitors of monoacylglycerol lipase in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
URB602 Technical Support Center: Investigating Potential for Cell Line Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the potential for URB602-induced toxicity in cell line experiments. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as an inhibitor of monoacylglycerol lipase (MGL), the key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2][3][4]. By inhibiting MGL, this compound leads to an accumulation of 2-AG in and around cells.
Q2: Does this compound have off-target effects?
A2: Yes, this compound has been reported to exhibit off-target activity, most notably the inhibition of fatty acid amide hydrolase (FAAH), the primary enzyme that degrades anandamide[5]. However, its inhibitory potency against MGL is generally considered to be greater than against FAAH in many systems. It is important to consider the potential for off-target effects in your experimental design, especially at higher concentrations.
Q3: Is there direct evidence of this compound causing cytotoxicity in cell lines?
Q4: If this compound itself isn't directly toxic, could its mechanism of action lead to cell death?
A4: Yes, the primary mechanism of this compound, which is the elevation of 2-AG levels, can potentially lead to cytotoxicity in a cell-type-dependent manner. 2-AG has been shown to induce apoptosis and cell death in various cell types, including hepatic stellate cells and certain cancer cell lines[6][7][8]. The cytotoxic effects of 2-AG can be mediated through cannabinoid receptors (CB1 and CB2) or receptor-independent pathways, such as the induction of reactive oxygen species (ROS)[6][8].
Q5: What concentrations of this compound are typically used in cell culture experiments?
A5: The concentration of this compound used in in vitro studies can vary depending on the cell type and the specific research question. Based on its IC50 for MGL inhibition, concentrations typically range from the low micromolar to over 100 µM[1]. It is crucial to perform a dose-response curve to determine the optimal concentration for achieving MGL inhibition without inducing unwanted off-target effects or non-specific toxicity in your specific cell line.
Troubleshooting Guides
Issue 1: I'm observing unexpected cell death after treating my cells with this compound.
-
Question: Could the observed cytotoxicity be due to the accumulation of 2-AG?
-
Answer: Yes, this is a likely cause. Elevated levels of 2-AG have been shown to be cytotoxic to some cell types[6][8]. You can investigate this by:
-
Measuring 2-AG levels in your cell culture supernatant and lysates after this compound treatment.
-
Testing if co-treatment with antagonists for cannabinoid receptors (e.g., AM251 for CB1, AM630 for CB2) can rescue the cells, which would indicate a receptor-mediated effect of 2-AG.
-
Assessing markers of oxidative stress, as 2-AG can induce ROS production[6].
-
-
-
Question: Could off-target effects of this compound be causing the cell death?
-
Answer: It's possible, especially at higher concentrations. This compound can inhibit FAAH, leading to an increase in anandamide, which also has its own biological effects. Consider testing other, more selective MGL inhibitors to see if the same effect is observed.
-
-
Question: Is the vehicle control appropriate?
-
Answer: this compound is typically dissolved in solvents like DMSO. Ensure that the final concentration of the vehicle in your culture medium is the same across all treatment groups and is at a level that is non-toxic to your cells.
-
Issue 2: I am not observing any effect of this compound on my cells.
-
Question: Is MGL expressed and active in my cell line?
-
Answer: The effect of this compound is dependent on the presence of active MGL. You should confirm MGL expression in your cell line at the mRNA and protein level (e.g., via RT-qPCR and Western blot). You can also measure MGL activity directly using a commercially available assay kit.
-
-
Question: Is the concentration of this compound sufficient to inhibit MGL?
-
Answer: this compound is a relatively weak inhibitor of MGL, with IC50 values in the micromolar range[1]. You may need to increase the concentration. It is recommended to perform a dose-response experiment to confirm MGL inhibition in your specific experimental setup.
-
-
Question: Are the cells responsive to elevated 2-AG?
-
Answer: Even with effective MGL inhibition and subsequent 2-AG accumulation, your cells may not exhibit the phenotype you are investigating if they lack the necessary downstream signaling pathways (e.g., cannabinoid receptors). You can test for cellular responsiveness by directly treating the cells with exogenous 2-AG.
-
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound and the reported cytotoxic concentrations of its downstream effector, 2-AG. Note: Direct cytotoxicity data for this compound is limited in the current literature.
Table 1: Inhibitory Concentration (IC50) of this compound on Target Enzymes
| Target Enzyme | Cell/System | IC50 (µM) | Reference(s) |
| Monoacylglycerol Lipase (MGL) | Purified recombinant rat MGL | 223 ± 63 | [1] |
| Monoacylglycerol Lipase (MGL) | MGL overexpressed in HeLa cells | 81 ± 13 | |
| Fatty Acid Amide Hydrolase (FAAH) | Rat brain membranes | ~17 | [5] |
Table 2: Effective Cytotoxic Concentrations of 2-Arachidonoylglycerol (2-AG)
| Cell Type | Effect | Concentration (µM) | Reference(s) |
| Hepatic Stellate Cells | >50% cell death after 18h | 10 | [6] |
| DU-145 (prostate cancer) | Reduced viability, apoptosis | Not specified | [8] |
| MCF-7 (breast cancer) | Reduced viability, apoptosis | Not specified | [8] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended to assess cell metabolic activity as an indicator of viability.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Serum-free culture medium
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound in serum-free medium. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and vehicle control.
-
Incubate for the desired time.
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Add the stop solution from the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity according to the kit's instructions.
-
3. Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Cells of interest
-
Cell culture plates
-
This compound
-
Lysis buffer
-
Commercially available caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
-
-
Procedure:
-
Culture cells and treat them with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative controls.
-
Harvest the cells by centrifugation.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Incubate the cell lysate on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Add an equal amount of protein from each sample to the wells of a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence at the appropriate wavelengths.
-
Quantify the fold-increase in caspase-3 activity relative to the untreated control.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for assessing this compound toxicity.
Caption: Potential 2-AG signaling leading to cell death.
References
- 1. This compound inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices [escholarship.org]
- 3. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The endocannabinoid 2-arachidonoyl glycerol induces death of hepatic stellate cells via mitochondrial reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Monoacylglycerol Lipase (MAGL) Inhibitors: Urb602 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the monoacylglycerol lipase (MAGL) inhibitor Urb602 with other prominent inhibitors. It is designed to assist researchers and drug development professionals in understanding the landscape of MAGL inhibition, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system.[1] Its primary function is the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] This action positions MAGL at a critical intersection of signaling pathways: it terminates 2-AG signaling at cannabinoid receptors (CB1 and CB2) and simultaneously provides the precursor (AA) for the synthesis of pro-inflammatory prostaglandins.[2]
Inhibition of MAGL has emerged as a promising therapeutic strategy for a range of conditions, including neurological disorders, pain, inflammation, and cancer.[3][4] By blocking MAGL, inhibitors elevate the levels of 2-AG, thereby enhancing endocannabinoid signaling, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[2][3] Concurrently, MAGL inhibition reduces the pool of AA available for prostaglandin production, further contributing to its anti-inflammatory profile.[5] While early inhibitors like this compound were instrumental in elucidating the therapeutic potential of this target, their utility has been limited by issues of potency and selectivity, paving the way for the development of more advanced compounds.[6][7]
MAGL Signaling Pathways
The inhibition of MAGL instigates significant changes in lipid signaling networks. The primary consequence is the accumulation of 2-AG, leading to enhanced activation of cannabinoid receptors. This has downstream effects on neurotransmission and inflammation.
References
- 1. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. openaccessgovernment.org [openaccessgovernment.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: URB602 versus FAAH Inhibitors like URB597
In the landscape of endocannabinoid system modulation, two prominent strategies involve the inhibition of the key hydrolytic enzymes responsible for the degradation of the primary endocannabinoids, 2-arachidonoylglycerol (2-AG) and anandamide (AEA). This guide provides a detailed comparison of URB602, a monoacylglycerol lipase (MGL) inhibitor that elevates 2-AG levels, and URB597, a fatty acid amide hydrolase (FAAH) inhibitor that increases AEA levels. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Primary Targets
The endocannabinoid system is a crucial neuromodulatory system that regulates a wide array of physiological processes. The signaling actions of the endocannabinoids, primarily AEA and 2-AG, are terminated by enzymatic hydrolysis.[1][2]
-
URB597 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH) .[3][4] FAAH is the primary enzyme responsible for the degradation of anandamide (AEA).[5] By inhibiting FAAH, URB597 leads to an accumulation of AEA, thereby enhancing its signaling at cannabinoid receptors (CB1 and CB2) and other targets.[6][7] The inhibition of FAAH by URB597 is irreversible.[4]
-
This compound is an inhibitor of Monoacylglycerol Lipase (MGL) , the principal enzyme responsible for the breakdown of 2-arachidonoylglycerol (2-AG) in the brain.[8][9][10] Inhibition of MGL by this compound results in elevated levels of 2-AG, potentiating its effects at cannabinoid receptors.[8][11] The mechanism of MGL inhibition by this compound has been described as noncompetitive and partially reversible.[8][9]
The differential targeting of FAAH and MGL by URB597 and this compound, respectively, allows for the selective amplification of either AEA or 2-AG signaling pathways. This selectivity provides a valuable pharmacological tool to dissect the distinct physiological roles of these two major endocannabinoids.
Endocannabinoid Signaling Pathways
The elevation of either AEA or 2-AG levels through enzymatic inhibition leads to the activation of downstream signaling cascades, primarily through CB1 and CB2 receptors. These G-protein coupled receptors are widely distributed throughout the central nervous system and periphery.[12]
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 4. EX-597 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 6. The fatty acid amide hydrolase inhibitor URB597 modulates serotonin-dependent emotional behaviour, and serotonin1A and serotonin2A/C activity in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices [escholarship.org]
- 12. Cellular signal transduction by anandamide and 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Urb602: A Critical Evaluation of its Selectivity as a Monoacylglycerol Lipase Inhibitor
A comprehensive guide for researchers and drug development professionals on the validation of Urb602 as a selective inhibitor of monoacylglycerol lipase (MAGL), with comparative data against other key inhibitors and detailed experimental protocols.
This compound has been historically cited as an inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). However, its selectivity has been a subject of debate within the scientific community. This guide provides an objective comparison of this compound's performance against other well-characterized MAGL inhibitors, presenting supporting experimental data and detailed methodologies to aid researchers in their assessment of this compound.
Comparative Inhibitory Potency and Selectivity
The inhibitory activity of this compound against MAGL and other related serine hydrolases, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6), is crucial for its validation as a selective MAGL inhibitor. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable MAGL inhibitors.
| Inhibitor | MAGL IC50 (µM) | FAAH IC50 (µM) | ABHD6 IC50 (µM) | Selectivity (FAAH/MAGL) |
| This compound | 25 - 223[1][2] | 17[1][3] | >100 | ~0.7 - 6.8 |
| JZL184 | 0.008[4] | >10[2] | >10 | >1250 |
| MJN110 | 0.007 | >10 | >10 | >1400 |
Note: IC50 values can vary depending on the experimental conditions, such as enzyme source (recombinant vs. tissue homogenate) and substrate used.
The data clearly indicates that while this compound does inhibit MAGL, its potency is significantly lower than that of more recently developed inhibitors like JZL184 and MJN110. Crucially, this compound exhibits comparable or even greater potency against FAAH, the primary enzyme for anandamide degradation.[1][3] This lack of selectivity raises concerns about its use as a specific tool to probe MAGL function in complex biological systems. In contrast, JZL184 and MJN110 demonstrate a much higher degree of selectivity for MAGL over FAAH and ABHD6.
Endocannabinoid Signaling Pathway and MAGL Inhibition
To understand the significance of MAGL inhibition, it is essential to visualize its role within the endocannabinoid system. The following diagram illustrates the signaling pathway and the mechanism of action of MAGL inhibitors.
Caption: Endocannabinoid signaling at the synapse.
Experimental Protocols
Accurate validation of a MAGL inhibitor requires robust and well-defined experimental protocols. Below are methodologies for key assays used to determine inhibitor potency and selectivity.
MAGL Activity Assay (Fluorometric)
This assay measures the enzymatic activity of MAGL by detecting the hydrolysis of a fluorogenic substrate.
Materials:
-
Human recombinant MAGL or tissue homogenate (e.g., mouse brain)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA
-
MAGL substrate (e.g., 4-methylumbelliferyl acetate)
-
Test inhibitor (this compound or comparator) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add assay buffer to each well.
-
Add the test inhibitor dilutions to the respective wells.
-
Add the MAGL enzyme preparation to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the MAGL substrate to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation/465 nm emission) over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
A similar fluorometric assay can be used to assess the inhibitory activity against FAAH.
Materials:
-
Human recombinant FAAH or tissue homogenate
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA[5]
-
FAAH substrate (e.g., AMC-arachidonoyl amide)[5]
-
Test inhibitor dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Follow the same procedure as the MAGL activity assay, substituting FAAH enzyme and substrate.
-
Measure fluorescence intensity at appropriate wavelengths (e.g., 340-360 nm excitation/450-465 nm emission).[5]
-
Calculate the IC50 value for FAAH inhibition.
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against a whole class of enzymes in a complex proteome.
Materials:
-
Mouse brain membrane proteome
-
Test inhibitor
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Pre-incubate the brain proteome with varying concentrations of the test inhibitor for 30 minutes at 37°C.
-
Add the FP-Rhodamine probe and incubate for another 30 minutes at 37°C. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
Quench the reaction and separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the bands corresponding to MAGL, FAAH, and other serine hydrolases to determine the extent of inhibition at different inhibitor concentrations.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a logical workflow for the comprehensive validation of a putative MAGL inhibitor.
Caption: A typical experimental validation workflow.
Conclusion
The evidence presented in this guide strongly suggests that this compound lacks the selectivity to be considered a reliable tool for studying the specific roles of MAGL. Its significant off-target activity on FAAH can confound experimental results and lead to misinterpretation of data. Researchers are advised to use more potent and selective inhibitors, such as JZL184 or MJN110, for studies where specific inhibition of MAGL is required. The provided experimental protocols offer a framework for the rigorous validation of any compound intended for use as a selective MAGL inhibitor.
References
- 1. Lack of selectivity of this compound for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to Reversible and Irreversible Monoacylglycerol Lipase (MAGL) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of reversible and irreversible monoacylglycerol lipase (MAGL) inhibitors, supported by experimental data. MAGL is a key serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule in the nervous and immune systems.[1][2][3] Inhibition of MAGL elevates 2-AG levels and reduces arachidonic acid, the precursor to pro-inflammatory prostaglandins, making MAGL a promising therapeutic target for a range of conditions including neurological disorders, inflammation, pain, and cancer.[3][4][5] This document details the comparative effects, presents quantitative data in structured tables, outlines experimental protocols, and visualizes key pathways and workflows.
Comparative Effects: Reversible vs. Irreversible Inhibition
The fundamental difference between reversible and irreversible MAGL inhibitors lies in their mechanism of action and the duration of their effects. Irreversible inhibitors typically form a covalent bond with the catalytic serine residue (Ser122) in the MAGL active site, leading to permanent inactivation of the enzyme.[5][6] This results in a sustained elevation of 2-AG levels. While this can offer high potency and a long duration of action, chronic MAGL blockade has been associated with significant drawbacks.[5][6]
Prolonged and complete inhibition of MAGL can lead to the desensitization of cannabinoid receptor 1 (CB1), cross-tolerance to cannabinoid agonists, and physical dependence.[3][7] These effects are thought to arise from the persistent and widespread elevation of 2-AG, which over-stimulates the endocannabinoid system.
Reversible inhibitors, in contrast, bind non-covalently to the MAGL active site, allowing for a more transient and potentially more controlled modulation of 2-AG levels.[7][8] This approach aims to provide therapeutic benefits while minimizing the adverse effects associated with chronic, irreversible inhibition. The development of potent and selective reversible MAGL inhibitors is an active area of research, with the goal of achieving a therapeutic window that maximizes efficacy and minimizes undesirable side effects.[7][8]
Quantitative Data Presentation
The following tables summarize key quantitative data for representative irreversible and reversible MAGL inhibitors, providing a basis for comparison of their potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency of MAGL Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Reference(s) |
| JZL184 | Irreversible | human MAGL | 8 | [9][10] |
| KML29 | Irreversible | human MAGL | 2.5 | [4] |
| MJN110 | Irreversible | human MAGL | 2.1 | [4] |
| ABX-1431 | Irreversible | human MAGL | 14 | [11][12] |
| MAGLi 432 | Reversible | human MAGL | 4.2 | [4] |
| Compound 13 | Reversible | human MAGL | 133.9 | [13] |
| Pristimerin | Reversible | rat MAGL | 93 | [14] |
| Euphol | Reversible | rat MAGL | 315 | [14] |
| LEI-515 | Reversible | human MAGL | <1 | [8] |
Table 2: In Vivo Efficacy of MAGL Inhibitors
| Inhibitor | Type | Animal Model | Dose | Effect | Reference(s) |
| JZL184 | Irreversible | Mouse (neuropathic pain) | 16 mg/kg, i.p. | Attenuated mechanical allodynia | [15] |
| JZL184 | Irreversible | Rat (anxiety) | 8 mg/kg, i.p. | Anxiolytic effects | [16] |
| MJN110 | Irreversible | Mouse (neuropathic pain) | 1.25 & 2.5 mg/kg, i.p. | Reduced mechanical allodynia | [15] |
| ABX-1431 | Irreversible | Mouse | 0.5-1.4 mg/kg, p.o. | Inhibited MAGL activity (ED50) | [11] |
| LEI-515 | Reversible | Mouse (liver injury) | 10 mg/kg, p.o. | Attenuated liver necrosis and inflammation | [5] |
| KML29 | Irreversible | Rat (osteoarthritis) | 700 µg, intra-articular | Reduced joint pain | [17] |
Table 3: Pharmacokinetic Properties of Selected MAGL Inhibitors
| Inhibitor | Type | Species | Administration | Key Parameters | Reference(s) |
| JZL184 | Irreversible | Mouse | 4 & 40 mg/kg, i.p. | Increased brain 2-AG levels (2.3 to 11.4-fold) | [18] |
| ABX-1431 | Irreversible | Rat, Dog | Oral | Good oral bioavailability | [3] |
| LEI-515 | Reversible | Mouse | Oral | Excellent oral bioavailability, peripherally restricted | [5][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of reversible and irreversible MAGL inhibitors.
MAGL Activity Assay (Fluorogenic Substrate Assay)
This protocol describes a common method for measuring MAGL activity and screening for inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human MAGL enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[19]
-
Fluorogenic substrate (e.g., 4-nitrophenylacetate or a custom substrate like AA-HNA)[2][19]
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare Reagents: Dilute the MAGL enzyme and fluorogenic substrate to their working concentrations in the assay buffer. Prepare serial dilutions of the test inhibitors.
-
Assay Setup:
-
100% Activity Wells: Add assay buffer, MAGL enzyme, and solvent (without inhibitor).
-
Background Wells: Add assay buffer and solvent only.
-
Inhibitor Wells: Add assay buffer, MAGL enzyme, and the test inhibitor at various concentrations.[19]
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[19] For irreversible inhibitors, varying the pre-incubation time can help confirm the mechanism of action.[7]
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control. Calculate the IC50 value by fitting the data to a dose-response curve.
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful technique to assess the selectivity of inhibitors against a whole class of enzymes in a native biological sample.
Materials:
-
Cell or tissue lysates (e.g., mouse brain membrane proteome)[2]
-
Test inhibitors
-
Broad-spectrum activity-based probe (e.g., FP-TAMRA for serine hydrolases)[2][13]
-
SDS-PAGE gels and imaging system
Procedure:
-
Proteome Preparation: Prepare lysates from cells or tissues of interest.
-
Inhibitor Incubation: Incubate the proteome with the test inhibitor at various concentrations for a specific time (e.g., 30 minutes).[2]
-
Probe Labeling: Add the activity-based probe (e.g., FP-TAMRA) to the proteome and incubate to allow labeling of active enzymes.[2]
-
SDS-PAGE: Quench the reaction and separate the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to MAGL will decrease in the presence of an effective inhibitor.
-
Selectivity Analysis: Analyze the entire gel to determine if the inhibitor cross-reacts with other serine hydrolases, which would be indicated by a decrease in the intensity of other fluorescent bands.[13]
In Vivo Model of Neuropathic Pain
This protocol describes a common animal model used to evaluate the analgesic efficacy of MAGL inhibitors.
Materials:
-
Rodents (e.g., mice or rats)
-
Test inhibitor and vehicle
-
Surgical instruments for inducing neuropathy (e.g., chronic constriction injury of the sciatic nerve)
-
Behavioral testing apparatus (e.g., von Frey filaments for measuring mechanical allodynia)
Procedure:
-
Induction of Neuropathy: Surgically induce neuropathic pain in the animals according to an approved protocol.
-
Baseline Behavioral Testing: Before drug administration, assess the baseline pain threshold of the animals using, for example, von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus.
-
Drug Administration: Administer the test inhibitor or vehicle to the animals via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Post-treatment Behavioral Testing: At various time points after drug administration, repeat the behavioral testing to assess the effect of the inhibitor on the pain threshold.
-
Data Analysis: Compare the paw withdrawal thresholds between the inhibitor-treated and vehicle-treated groups. A significant increase in the withdrawal threshold in the treated group indicates an analgesic effect. Calculate the ED50 value, which is the dose required to produce a 50% maximal effect.
Mandatory Visualization
MAGL Signaling Pathway
The following diagram illustrates the central role of MAGL in the endocannabinoid and eicosanoid signaling pathways.
Caption: MAGL's role in endocannabinoid and eicosanoid pathways.
Experimental Workflow for MAGL Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of a novel MAGL inhibitor.
Caption: Workflow for MAGL inhibitor discovery and evaluation.
References
- 1. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Reversible Monoacylglycerol Lipase Inhibitors - Leiden University [universiteitleiden.nl]
- 9. selleckchem.com [selleckchem.com]
- 10. JZL 184 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
- 11. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis | springermedizin.de [springermedizin.de]
- 18. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Efficacy of Urb602 and Direct Cannabinoid Agonists
For researchers and professionals in drug development, understanding the nuanced differences between modulating the endocannabinoid system (ECS) indirectly versus activating it directly is critical. This guide provides an objective comparison between the monoacylglycerol lipase (MGL) inhibitor, Urb602, and various direct-acting cannabinoid receptor agonists. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to clarify their distinct mechanisms and efficacy profiles.
Mechanism of Action: Indirect vs. Direct Cannabinoid Receptor Activation
The fundamental difference between this compound and direct cannabinoid agonists lies in their mechanism of action. Direct agonists, such as Δ⁹-tetrahydrocannabinol (THC) or the synthetic agonist CP55,940, bind to and directly activate cannabinoid receptors CB1 and CB2.[1][2] This activation triggers intracellular signaling cascades, typically via Gαi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, a decrease in neurotransmitter release.[3]
In contrast, this compound functions as an indirect agonist. It is a noncompetitive and partially reversible inhibitor of the enzyme monoacylglycerol lipase (MGL).[4][5][6] MGL is the primary enzyme responsible for the degradation of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG).[7] By inhibiting MGL, this compound prevents the breakdown of 2-AG, leading to its accumulation and enhanced signaling at CB1 and CB2 receptors.[5][7][8] This approach amplifies the effects of endogenously released 2-AG in a spatially and temporally specific manner, rather than causing widespread, tonic activation of cannabinoid receptors.
Comparative Efficacy Data
The differing mechanisms of action translate to distinct efficacy and side-effect profiles, particularly concerning antinociception and centrally-mediated cannabimimetic effects.
Antinociceptive Efficacy in Pain Models
This compound has been evaluated primarily in models of inflammatory and neuropathic pain, where it demonstrates significant antinociceptive effects by amplifying local 2-AG signaling. Direct comparisons with exogenously administered 2-AG show that while both are effective, this compound's potency can be lower. However, another MGL inhibitor, JZL184, has shown even greater potency.[9]
| Compound | Model | Assay | Route | ED₅₀ | Reference(s) |
| This compound | Inflammatory Pain | Formalin Test (Phase 2) | Intraplantar | 66 ± 23.9 µg | [9][10] |
| 2-AG | Inflammatory Pain | Formalin Test (Phase 2) | Intraplantar | 0.65 ± 0.455 µg | [2] |
| This compound | Neuropathic Pain | Mechanical Allodynia | Intraplantar | 127 ± 83 µg | [11] |
| 2-AG | Neuropathic Pain | Mechanical Allodynia | Intraplantar | 1.6 ± 1.5 µg | [11] |
| JZL184 | Inflammatory Pain | Formalin Test (Phase 2) | Intraplantar | 0.03 ± 0.011 µg | [9][10] |
Table 1. Comparative Antinociceptive Efficacy of this compound and 2-AG. Data are presented as the effective dose required to produce a 50% maximal response (ED₅₀).
Cannabimimetic (CNS) Effects
A key differentiator for indirect agonists like this compound is a potentially wider therapeutic window, providing analgesia with reduced centrally-mediated side effects typical of direct CB1 agonists. The "cannabinoid tetrad" is a battery of tests in rodents (hypomotility, catalepsy, hypothermia, and analgesia) used to characterize CB1 receptor-mediated psychoactive effects.[4] Systemic administration of this compound at doses effective for anti-inflammatory and anti-nociceptive effects (e.g., <10 mg/kg, i.p.) does not typically induce the full tetrad of effects.[12] However, at higher doses (e.g., 20 mg/kg), this compound can produce CB1-mediated cannabimimetic effects, suggesting that the separation of therapeutic and psychoactive effects is dose-dependent.[12]
| Compound/Class | Hypomotility | Catalepsy | Hypothermia | Analgesia | Typical Dosing | Reference(s) |
| This compound | None/Slight | None | None | Yes | <10 mg/kg, i.p. | [12] |
| This compound | Yes | Yes | Yes | Yes | 20 mg/kg, i.p. | [12] |
| Direct CB1 Agonists (e.g., THC, WIN55,212-2) | Yes | Yes | Yes | Yes | Standard effective doses | [4][5] |
Table 2. Comparison of Cannabimimetic Effects in the Rodent Tetrad Assay.
In Vitro Potency of Direct Cannabinoid Agonists
To provide context for the potency of direct agonists, the following table summarizes the half-maximal effective concentration (EC₅₀) for several common agonists in functional assays measuring the inhibition of adenylyl cyclase (cAMP).
| Agonist | Receptor | Functional Assay | EC₅₀ (nM) | Reference(s) |
| CP55,940 | Human CB2 | cAMP Inhibition | ~1-5 | [13] |
| CP55,940 | Human CB1 | G-protein Engagement | ~0.1-1 | [14] |
| JWH133 | Human CB2 | cAMP Inhibition | ~2-10 | [13] |
| 9R-HHC | Human CB1 | cAMP Inhibition | 102 | [15] |
| 9S-HHC | Human CB1 | cAMP Inhibition | 1140 | [15] |
| 5F-ADB | Human CB1 | β-arrestin Recruitment | 1.78 | [16] |
| 5F-ADB | Human CB2 | β-arrestin Recruitment | 1.46 | [16] |
Table 3. In Vitro Functional Potency of Selected Direct Cannabinoid Agonists.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the core protocols used to generate the efficacy data presented.
Formalin-Induced Nociception Test
This assay is a model of tonic, localized inflammatory pain. It involves the subcutaneous injection of a dilute formalin solution into the rodent's hind paw, which elicits a biphasic pattern of nocifensive behaviors (licking, biting, flinching).[6]
-
Phase 1 (0-5 minutes post-injection): Represents acute nociceptive pain due to direct activation of primary afferent C-fibers.
-
Phase 2 (15-40 minutes post-injection): Involves an inflammatory response and central sensitization within the spinal cord.[17]
Methodology:
-
Acclimation: Mice are acclimated to the testing environment (e.g., clear observation chambers) for at least 30 minutes.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., intraplantar, intraperitoneal) at a predetermined time before the formalin injection.
-
Formalin Injection: A volume of 20-25 µL of 2.5-5% formalin is injected into the plantar surface of the right hind paw using a microsyringe.[6][18]
-
Observation: Immediately after injection, the animal is returned to the observation chamber. An observer, blinded to the treatment groups, records the total time the animal spends licking or biting the injected paw. The observation period is divided into blocks (e.g., 5-minute blocks for 45-60 minutes).
-
Data Analysis: The total time spent in nocifensive behavior is calculated for Phase 1 and Phase 2. Efficacy is determined by the reduction in this time compared to vehicle-treated controls.
Plantar Test (Hargreaves' Method)
This test is used to measure thermal hyperalgesia (increased sensitivity to a heat stimulus), often in the context of inflammation or nerve injury.[19] An infrared heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is measured.
Methodology:
-
Acclimation: Animals are placed in individual plexiglass compartments on a temperature-controlled glass floor and allowed to acclimate.
-
Baseline Measurement: The movable infrared source is positioned under the glass directly beneath the target hind paw. The heat source is activated, and a timer starts.
-
Withdrawal Latency: When the animal lifts its paw, a photodiode automatically stops the timer and the heat source, recording the withdrawal latency. A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
-
Drug Administration: Following baseline measurements, the test compound or vehicle is administered.
-
Post-Treatment Measurement: Withdrawal latencies are measured again at set time points after drug administration to assess the compound's anti-hyperalgesic effect, indicated by an increased withdrawal latency compared to baseline or vehicle controls.[3][20]
Cannabinoid Tetrad Assay
This series of four tests is conducted to assess the central, CB1-mediated effects of a compound.[7]
Methodology:
-
Drug Administration: The test compound or vehicle is administered systemically (e.g., i.p., s.c.). Testing occurs at the time of expected peak effect (e.g., 30-90 minutes post-injection).[5][12]
-
Locomotor Activity (Hypomotility): The mouse is placed in an open-field arena, and its movement (e.g., distance traveled, line crossings) is tracked for a set duration (e.g., 5-10 minutes).[4]
-
Rectal Temperature (Hypothermia): Body temperature is measured using a rectal probe. A significant decrease compared to pre-injection temperature or vehicle control indicates hypothermia.[4]
-
Catalepsy (Ring Test or Bar Test): For the bar test, the mouse's forepaws are placed on a raised horizontal bar. The time it remains immobile before correcting its posture is measured. Immobility for >20 seconds is typically considered catalepsy.[4][21]
-
Analgesia (Hot Plate or Tail-Flick Test): For the hot plate test, the mouse is placed on a surface heated to a noxious temperature (e.g., 52-55°C), and the latency to a pain response (e.g., paw lick, jump) is recorded. An increased latency indicates analgesia.[4]
Conclusion
The comparison between this compound and direct cannabinoid agonists highlights a critical trade-off in endocannabinoid system modulation.
-
Direct Agonists offer potent, direct activation of CB1 and CB2 receptors. This can lead to strong therapeutic effects but is often accompanied by a significant CNS side-effect profile, particularly for CB1-selective or non-selective agonists. Their efficacy is a function of their binding affinity, intrinsic activity (full vs. partial agonist), and receptor density in target tissues.
-
This compound , as an MGL inhibitor, offers a more nuanced, indirect approach. Its efficacy is dependent on the ongoing synthesis and release of endogenous 2-AG. This mechanism may provide a superior therapeutic window for conditions like inflammatory pain, where localized elevations of 2-AG can produce analgesia with a reduced risk of systemic, psychoactive side effects. However, its potency may be lower than that of direct agonists, and its effectiveness is contingent on the physiological state of the endocannabinoid system itself.
For drug development professionals, the choice between these strategies depends on the therapeutic indication. Direct agonists may be suitable where strong, systemic cannabinoid signaling is required, whereas MGL inhibitors like this compound represent a promising strategy for conditions where amplifying endogenous, localized cannabinoid tone is sufficient and a favorable side-effect profile is paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. The antinociceptive effects of intraplantar injections of 2-arachidonoyl glycerol are mediated by cannabinoid CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugo Basile Thermal Plantar [stoeltingco.com]
- 4. Tetrad test - Wikipedia [en.wikipedia.org]
- 5. Assessment of dependence potential and abuse liability of Δ8-tetrahydrocannabinol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C57BL/6 Substrain Differences in Formalin-Induced Pain-Like Behavioral Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aniphy.fr [aniphy.fr]
- 9. Peripheral antinociceptive effects of inhibitors of monoacylglycerol lipase in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Modulation of the anti-nociceptive effects of 2-arachidonoyl glycerol by peripherally administered FAAH and MGL inhibitors in a neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. criver.com [criver.com]
- 18. researchgate.net [researchgate.net]
- 19. harvardapparatus.com [harvardapparatus.com]
- 20. IITC Plantar Test Hargreaves Method for Mice and Rats – IITC [iitcinc.com]
- 21. academic.oup.com [academic.oup.com]
Cross-Validation of Urb602 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Urb602, a monoacylglycerol lipase (MAGL) inhibitor, with genetic models of MAGL deletion (MAGL-/- mice). The objective is to cross-validate the effects of pharmacological MAGL inhibition with the established phenotype of genetic MAGL knockout, offering insights into the therapeutic potential and on-target effects of this class of compounds. This comparison includes data on a more potent and selective MAGL inhibitor, JZL184, to provide a broader context for evaluating this compound.
Overview of Monoacylglycerol Lipase (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system and periphery.[1][2] Inhibition of MAGL leads to an elevation of 2-AG levels, thereby enhancing the activation of cannabinoid receptors, primarily CB1 and CB2. This mechanism has been explored for its therapeutic potential in a range of conditions, including pain, inflammation, and neurodegenerative diseases.
This compound was one of the initial compounds identified as a MAGL inhibitor.[1][3] However, its potency and selectivity have been subjects of scientific discussion.[3] Genetic models, such as MAGL knockout (MAGL-/-) mice, provide a crucial benchmark for validating the effects of pharmacological inhibitors, representing a state of complete and lifelong absence of MAGL activity.
Comparative Data on MAGL Inhibition Strategies
The following tables summarize quantitative data from studies evaluating the effects of this compound, JZL184, and MAGL knockout on key physiological and behavioral parameters. It is important to note that direct comparative studies involving this compound and MAGL knockout mice in the same experimental setup are limited in the current literature. Therefore, this comparison is compiled from separate studies.
Table 1: Comparative Effects on Nociception
| Parameter | This compound | JZL184 | MAGL Knockout (-/-) | Reference(s) |
| Formalin Test (Phase 1 - Acute Pain) | ED₅₀: 120 ± 51.3 µg (intra-paw) | ED₅₀: 0.06 ± 0.028 µg (intra-paw) | Reduced nociceptive behavior | Not directly compared in the same study as this compound |
| Formalin Test (Phase 2 - Inflammatory Pain) | ED₅₀: 66 ± 23.9 µg (intra-paw) | ED₅₀: 0.03 ± 0.011 µg (intra-paw) | Reduced nociceptive behavior | Not directly compared in the same study as this compound |
| Carrageenan-Induced Thermal Hyperalgesia | Reversal of hyperalgesia at 10 mg/kg (i.p.) | Significant reversal of hyperalgesia | Reduced thermal hyperalgesia | [1][2] |
| Stress-Induced Analgesia | Enhancement of analgesia | Not extensively reported in direct comparison | Not extensively reported in direct comparison | [4] |
Table 2: Comparative Effects on Inflammation
| Parameter | This compound | JZL184 | MAGL Knockout (-/-) | Reference(s) |
| Carrageenan-Induced Paw Edema | Dose-dependent reduction in edema (10 mg/kg i.p. showing significant effect) | Significant reduction in paw edema | Reduced inflammatory response | [1][2] |
| Neuroinflammation | Not extensively reported | Reduces pro-inflammatory mediators in the brain | Reduced neuroinflammatory responses | [5][6] |
Table 3: Comparative Cannabimimetic Effects (Mouse Tetrad)
| Parameter | This compound | JZL184 | MAGL Knockout (-/-) | Reference(s) |
| Hypomotility | Induced at 20 mg/kg (i.p.), absent at 10 mg/kg | Induces hypomotility | Normal locomotor activity | [1] |
| Catalepsy | Induced at 20 mg/kg (i.p.), absent at 10 mg/kg | Induces catalepsy | No catalepsy | [1] |
| Analgesia | Induced at 20 mg/kg (i.p.) | Induces analgesia | Basal analgesia in some models | [1] |
| Hypothermia | Induced at 20 mg/kg (i.p.), absent at 10 mg/kg | Induces hypothermia | Normal body temperature | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema
This model is used to assess the anti-inflammatory effects of compounds.
-
Animals: Male mice (e.g., CD-1) weighing 25-30g are used.
-
Procedure:
-
Baseline paw volume is measured using a plethysmometer.
-
This compound (e.g., 1, 5, 10, 20 mg/kg), JZL184, or vehicle is administered intraperitoneally (i.p.).
-
After a set time (e.g., 30 minutes), 50 µL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
-
Data Analysis: The percentage increase in paw volume is calculated for each animal and compared between treatment groups. The percentage inhibition of edema is calculated as: [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100.
Plantar Test (Hargreaves' Method) for Thermal Hyperalgesia
This test measures the response to a thermal stimulus and is used to assess thermal pain sensitivity.
-
Apparatus: A plantar test apparatus consisting of a glass floor and a radiant heat source below.
-
Procedure:
-
Animals are habituated to the apparatus.
-
The radiant heat source is positioned under the paw to be tested.
-
The heat source is activated, and the time taken for the animal to withdraw its paw is recorded (paw withdrawal latency).
-
A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
-
Measurements are taken before and after the induction of inflammation (e.g., with carrageenan) and after drug administration.
-
-
Data Analysis: Paw withdrawal latencies are compared between groups and over time. A significant increase in paw withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.
Mouse Tetrad Assay for Cannabimimetic Effects
This battery of four tests is used to assess the central cannabinoid-like activity of a compound.
-
Tests:
-
Spontaneous Activity (Hypomotility): The animal is placed in an open field arena, and locomotor activity (e.g., distance traveled, line crossings) is measured over a specific period.
-
Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The time the mouse remains in this unnatural posture is recorded.
-
Analgesia (Hot Plate Test): The mouse is placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is measured.
-
Hypothermia: Core body temperature is measured using a rectal probe.
-
-
Procedure:
-
Baseline measurements for all four parameters are taken.
-
The test compound or vehicle is administered.
-
Measurements are repeated at specific time points after administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: Changes from baseline are calculated and compared between treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the 2-AG signaling pathway and a typical experimental workflow for evaluating MAGL inhibitors.
Discussion and Interpretation
The data presented in this guide highlight several key points for researchers in the field of endocannabinoid pharmacology:
-
Potency and Efficacy: The more recently developed MAGL inhibitor, JZL184, demonstrates significantly greater potency than this compound in preclinical models of pain. This suggests that while this compound can produce MAGL-dependent effects, higher concentrations are required, which may increase the risk of off-target effects.
-
Cross-Validation with Genetic Models: The effects of MAGL inhibitors on pain and inflammation are generally consistent with the phenotype observed in MAGL knockout mice, providing strong evidence that these effects are on-target and mediated by the elevation of 2-AG.
-
Cannabimimetic Profile: A notable difference emerges in the cannabimimetic effects. While high doses of this compound and JZL184 can induce the full tetrad of cannabinoid-like effects (hypomotility, catalepsy, analgesia, and hypothermia), MAGL knockout mice do not exhibit this phenotype under basal conditions.[1] This discrepancy may be due to compensatory mechanisms that develop in response to lifelong elevation of 2-AG in the knockout model, a phenomenon that does not occur with acute pharmacological inhibition.
-
Therapeutic Implications: The ability of MAGL inhibitors to produce robust anti-nociceptive and anti-inflammatory effects, in many cases without the full spectrum of central cannabimimetic effects at therapeutic doses, underscores their potential as a therapeutic strategy. The comparison with genetic models strengthens the rationale for targeting MAGL for these indications.
Conclusion
The cross-validation of this compound's effects with genetic models of MAGL deletion, supplemented with data from the more potent inhibitor JZL184, provides a robust framework for understanding the consequences of MAGL inhibition. While this compound served as an important early tool compound, its lower potency compared to newer agents and the nuanced differences in the behavioral profiles between pharmacological and genetic inhibition highlight the importance of careful dose selection and the consideration of potential adaptive changes in chronic treatment paradigms. This comparative guide serves as a valuable resource for researchers designing and interpreting studies aimed at elucidating the therapeutic potential of MAGL inhibitors.
References
- 1. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Endocannabinoid-Hydrolyzing Enzyme Expressed by Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
JZL184 vs. Urb602: A Comparative Guide for Researchers
For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for the accurate investigation of biological pathways. In the study of the endocannabinoid system, the inhibitors JZL184 and Urb602 have both been utilized to probe the function of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). However, significant differences in their potency, selectivity, and mechanism of action position JZL184 as a more precise and reliable tool, marking it as a superior alternative to this compound.
This guide provides a comprehensive comparison of JZL184 and this compound, presenting key experimental data, detailed methodologies, and visual representations of relevant pathways and workflows to aid researchers in making informed decisions for their experimental designs.
Executive Summary
JZL184 is a potent, irreversible, and highly selective inhibitor of MGL. In stark contrast, this compound is a significantly weaker, partially reversible, and non-selective inhibitor that also targets fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide. This lack of selectivity can confound experimental results, making it difficult to attribute observed effects solely to the modulation of 2-AG signaling. Experimental data consistently demonstrates the superior potency and selectivity of JZL184 over this compound, both in vitro and in vivo.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of JZL184 and this compound.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | Target Enzyme | IC50 | Species | Source |
| JZL184 | MGL | 8 nM | Mouse Brain Membranes | [1] |
| FAAH | 4 µM | Mouse Brain Membranes | [1] | |
| This compound | MGL | 28 µM | Rat Brain | [2] |
| MGL | 223 ± 63 µM | Recombinant Rat | [3] | |
| FAAH | 17 µM | Rat Brain Membranes | [4] |
Note: Data for JZL184 and this compound are from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: In Vivo Potency - Antinociceptive Effect in Formalin Test (ED50)
| Compound | Phase 1 ED50 (µg) | Phase 2 ED50 (µg) | Species | Source |
| JZL184 | 0.06 ± 0.028 | 0.03 ± 0.011 | Rat | [5] |
| This compound | 120 ± 51.3 | 66 ± 23.9 | Rat | [5] |
Mechanism of Action
JZL184 acts as an irreversible inhibitor of MGL, forming a covalent bond with the catalytic serine residue of the enzyme.[5] This leads to a sustained elevation of 2-AG levels.
This compound , on the other hand, is a noncompetitive and partially reversible inhibitor of MGL.[3] Its weaker and transient interaction with the enzyme results in a less pronounced and shorter-lasting increase in 2-AG levels.
Selectivity Profile
A critical distinction between the two compounds lies in their selectivity. JZL184 exhibits high selectivity for MGL over FAAH, with a selectivity ratio of approximately 500-fold based on the provided IC50 values.[1] In contrast, this compound inhibits both MGL and FAAH at similar micromolar concentrations, making it a non-selective agent.[2][4] This lack of selectivity is a significant drawback, as the simultaneous inhibition of both major endocannabinoid-degrading enzymes can lead to complex and difficult-to-interpret pharmacological effects.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
MGL and FAAH Inhibition Assay (In Vitro)
This protocol is adapted from studies characterizing JZL184 and this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against MGL and FAAH.
Materials:
-
Test compounds (JZL184, this compound) dissolved in DMSO.
-
Enzyme source: Mouse or rat brain membrane preparations, or recombinant human MGL/FAAH.
-
Substrates: 2-oleoylglycerol (for MGL) or anandamide (for FAAH), radiolabeled or fluorogenic.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Quenching solution: e.g., Chloroform/Methanol (2:1).
-
Scintillation cocktail (for radiolabeled substrates) or fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer and the enzyme preparation.
-
Add the test compounds to the wells at various concentrations. Include a vehicle control (DMSO only).
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 30 minutes) at 37°C. For irreversible inhibitors like JZL184, pre-incubation is crucial.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a specific duration (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction by adding the quenching solution.
-
Separate the product from the substrate (e.g., by liquid-liquid extraction).
-
Quantify the amount of product formed using liquid scintillation counting or fluorescence measurement.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Quantification of Endocannabinoid Levels by LC-MS/MS
This protocol provides a general workflow for measuring 2-AG and anandamide levels in biological samples.
Objective: To quantify the levels of 2-AG and anandamide in tissue or cell samples following treatment with inhibitors.
Materials:
-
Biological samples (e.g., brain tissue, cell pellets).
-
Internal standards (deuterated 2-AG and anandamide).
-
Extraction solvent: e.g., Acetonitrile or Chloroform/Methanol.
-
LC-MS/MS system.
Procedure:
-
Homogenize the biological samples in the presence of the internal standards and the extraction solvent.
-
Centrifuge the homogenate to pellet the proteins and cellular debris.
-
Collect the supernatant containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the endocannabinoids using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the endocannabinoids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of each endocannabinoid by comparing its peak area to that of the corresponding internal standard.
Visualizations
Endocannabinoid Signaling Pathway
Caption: Endocannabinoid signaling at the synapse.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing MGL inhibitors.
Conclusion
The available evidence strongly supports the use of JZL184 as a more reliable and specific tool for studying MGL function compared to this compound. Its high potency, irreversibility, and, most importantly, its selectivity for MGL over FAAH, ensure that experimental findings can be more confidently attributed to the modulation of 2-AG signaling. For researchers aiming for precision and clarity in their studies of the endocannabinoid system, JZL184 is the demonstrably superior alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Peripheral antinociceptive effects of inhibitors of monoacylglycerol lipase in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Rodents: Unraveling the Species-Specific Effects of Urb602
A comprehensive analysis of the differential pharmacological effects of the monoacylglycerol lipase inhibitor Urb602 in rat and mouse models reveals significant species-dependent variations in its anti-nociceptive, anti-inflammatory, and behavioral profiles. These differences underscore the critical importance of species selection in preclinical research and drug development.
This compound, a well-characterized inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), has been a valuable pharmacological tool for investigating the therapeutic potential of augmenting 2-AG signaling. However, a granular examination of the existing literature reveals a nuanced and often disparate landscape of this compound's effects in two of the most commonly used preclinical animal models: rats and mice. This guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a clear and objective comparison of this compound's actions in these two species.
Quantitative Comparison of this compound Effects
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in rats and mice across various experimental paradigms.
Anti-Nociceptive and Anti-inflammatory Effects
| Parameter | Rats | Mice | Reference |
| Formalin Test (Phase 1 - Acute Pain) | ED₅₀: 120 ± 51.3 µg (intra-paw) | Not explicitly reported in a comparable manner | [1] |
| Formalin Test (Phase 2 - Inflammatory Pain) | ED₅₀: 66 ± 23.9 µg (intra-paw) | Dose-dependent reduction in paw licking/biting time | [1][2] |
| Carrageenan-induced Edema | Not explicitly reported in a comparable manner | Dose-dependent reduction in paw edema; 10 mg/kg i.p. nearly abolished edema | [2][3] |
| Carrageenan-induced Thermal Hyperalgesia | Not explicitly reported in a comparable manner | Dose-dependent reversal of thermal hypersensitivity | [2][3] |
| Stress-Induced Analgesia | Local administration enhanced anti-nociception | Not explicitly reported in a comparable manner | [2] |
Cannabimimetic Behavioral Effects (Mouse Tetrad)
| Parameter | Rats | Mice | Reference |
| Hypothermia | Not explicitly reported in a comparable manner | Observed at 20 mg/kg i.p., but not at 10 mg/kg i.p. | [2] |
| Analgesia (Tail-flick/Hot plate) | Intrathecal administration enhanced post-shock tail-flick latencies | Increased nociceptive threshold at 20 mg/kg i.p., but not at 10 mg/kg i.p. | [2][4] |
| Hypomotility | Not explicitly reported in a comparable manner | Observed at 20 mg/kg i.p., but not at 10 mg/kg i.p. | [2] |
| Catalepsy (Ring Immobility) | Not explicitly reported in a comparable manner | Observed at 20 mg/kg i.p., but not at 10 mg/kg i.p. | [2] |
Experimental Protocols
Formalin-Induced Inflammatory Pain in Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure: A 2.5% formalin solution (50 µL) is injected into the dorsal surface of the hind paw. Nociceptive behavior (flinching, licking, biting) is observed and quantified during Phase 1 (0-10 minutes post-formalin) and Phase 2 (10-60 minutes post-formalin).
-
This compound Administration: this compound is administered via intra-paw injection at various doses (0.001-600 µg) prior to the formalin injection.[1]
Carrageenan-Induced Inflammation in Mice
-
Animals: Male CD-1 mice.
-
Procedure: Acute inflammation is induced by an intraplantar injection of λ-carrageenan (1.5% w/v in saline) into the right hind paw. Paw volume is measured using a plethysmometer at various time points. Thermal hyperalgesia is assessed using a plantar test.
-
This compound Administration: this compound is administered intraperitoneally (i.p.) at doses of 1, 5, and 10 mg/kg, 30 minutes before the carrageenan injection.[2][3]
Mouse Cannabinoid Tetrad Assay
-
Animals: Male CD-1 mice.
-
Procedure: A battery of four tests is conducted to assess cannabimimetic activity:
-
Body Temperature: Rectal temperature is measured.
-
Nociceptive Threshold: Latency to lick a paw on a hot plate is recorded.
-
Locomotor Activity: Spontaneous activity is measured in an open field.
-
Ring Immobility (Catalepsy): The time the mouse remains immobile on a metal ring is recorded.
-
-
This compound Administration: this compound is administered i.p. at doses of 10 and 20 mg/kg. Measurements are taken at 30, 60, and 90 minutes post-administration.[2]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the inhibition of MAGL, leading to an increase in the levels of the endocannabinoid 2-AG. This elevated 2-AG then acts on cannabinoid receptors, primarily CB1 and CB2, to exert its physiological effects. However, the relative contribution of these receptors appears to differ between rats and mice in specific contexts.
Figure 1: General signaling pathway of this compound.
In a rat model of inflammatory pain (formalin test), the anti-nociceptive effects of this compound were found to be mediated by both CB1 and CB2 receptors.[1] In contrast, in a mouse model of inflammation (carrageenan-induced), the anti-inflammatory and anti-nociceptive effects of this compound were shown to be exclusively mediated by the CB2 receptor.[2][3] This suggests a species-specific differential involvement of cannabinoid receptors in mediating the therapeutic effects of MAGL inhibition.
Figure 2: Comparative experimental workflows for nociception studies.
Discussion and Implications
The observed differences in the effects of this compound between rats and mice are likely multifactorial. Potential contributing factors include species-specific variations in:
-
Pharmacokinetics: Differences in the absorption, distribution, metabolism, and excretion of this compound could lead to different effective concentrations at the target sites.
-
Pharmacodynamics: The density, distribution, and signaling efficiency of CB1 and CB2 receptors in relevant tissues may differ between rats and mice.
-
Endocannabinoid Tone: Basal levels of 2-AG and the activity of other enzymes involved in its metabolism could vary between the two species.
-
Genetic Background: It is well-established that different strains of mice can exhibit varying responses to pharmacological agents.[5] Similarly, inherent genetic differences between rats and mice could contribute to the observed discrepancies.[6]
These findings have significant implications for the translation of preclinical research. The choice of animal model can profoundly influence the observed efficacy and mechanism of action of a drug candidate. For instance, a compound that shows promise in a mouse model of inflammation via a CB2-mediated mechanism might have a different or broader mechanism of action in a rat model, and potentially in humans.
References
- 1. Peripheral antinociceptive effects of inhibitors of monoacylglycerol lipase in a rat model of inflammatory pain [escholarship.org]
- 2. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. The clinical implications of mouse models of enhanced anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mice and Rats Exhibit Striking Inter-species Differences in Gene Response to Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Urb602 in CB1/CB2 Receptor Knockout Mice: A Comparative Guide
For researchers and drug development professionals investigating the role of the endocannabinoid system in pain and inflammation, understanding the precise mechanisms of action of modulators like Urb602 is critical. This guide provides a comparative analysis of this compound's performance, primarily in the context of CB1 and CB2 receptor knockout mice, with supporting data from studies on the alternative monoacylglycerol lipase (MGL) inhibitor, JZL184.
This compound: Mechanism of Action and In Vivo Effects
This compound is a compound that inhibits monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MGL, this compound elevates the levels of 2-AG, which can then activate cannabinoid receptors CB1 and CB2, leading to various physiological effects, including analgesia and anti-inflammatory responses. However, the selectivity of this compound for MGL has been a subject of debate, with some studies suggesting potential off-target effects, including the inhibition of fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide.
To dissect the specific contributions of CB1 and CB2 receptors to the effects of this compound, researchers have utilized knockout mouse models. These studies are crucial for validating the on-target effects of the compound and understanding its therapeutic potential.
Comparative Performance in CB1/CB2 Knockout Mice
The following tables summarize the key findings from studies evaluating this compound and the comparator MGL inhibitor, JZL184, in wild-type, CB1 knockout (CB1-/-), and CB2 knockout (CB2-/-) mice.
Table 1: Effect of this compound on Neuropathic Pain in Wild-Type and Knockout Mice
| Parameter | Genotype | Vehicle | This compound (100 µg) | Receptor Dependence | Reference |
| Mechanical Allodynia (Paw Withdrawal Threshold in g) | Wild-Type | 0.4 ± 0.1 | 1.2 ± 0.2 | - | [1] |
| CB1-/- | 0.3 ± 0.1 | 0.5 ± 0.1 | CB1 Dependent | [1] | |
| CB2-/- | 0.4 ± 0.1 | 1.1 ± 0.2 | CB2 Independent | [1] | |
| Thermal Hyperalgesia (Paw Withdrawal Latency in s) | Wild-Type | 4.5 ± 0.5 | 8.0 ± 0.8 | - | [1] |
| CB1-/- | 4.2 ± 0.4 | 4.8 ± 0.6 | CB1 Dependent | [1] | |
| CB2-/- | 4.6 ± 0.5 | 7.5 ± 0.7 | CB2 Independent | [1] |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of JZL184 on Inflammatory Pain in Wild-Type and Knockout Mice
| Parameter | Genotype | Vehicle | JZL184 (16 mg/kg) | Receptor Dependence | Reference |
| Mechanical Allodynia (Paw Withdrawal Threshold in g) | Wild-Type | 0.2 ± 0.05 | 1.0 ± 0.15 | - | [2] |
| CB1-/- | 0.2 ± 0.06 | 0.3 ± 0.08 | CB1 Dependent | [2] | |
| CB2-/- | 0.2 ± 0.05 | 0.4 ± 0.1 | CB2 Dependent | [2] | |
| Paw Edema (Increase in Paw Thickness in mm) | Wild-Type | 1.5 ± 0.1 | 0.5 ± 0.1 | - | [2] |
| CB1-/- | 1.4 ± 0.1 | 0.6 ± 0.1* | CB1 Independent | [2] | |
| CB2-/- | 1.6 ± 0.2 | 1.5 ± 0.2 | CB2 Dependent | [2] |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Signaling Pathway and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Caption: Signaling pathway of MGL inhibitors like this compound and JZL184.
Caption: Experimental workflow for the von Frey test.
Caption: Experimental workflow for carrageenan-induced paw edema.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema
This model is used to assess the anti-inflammatory properties of a compound.
-
Animals: Male C57BL/6 wild-type, CB1-/-, and CB2-/- mice are used.
-
Compound Administration: JZL184 (16 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Induction of Edema: 30 minutes after compound administration, 20 µL of 1% λ-carrageenan in saline is injected into the plantar surface of the right hind paw.
-
Measurement of Edema: Paw thickness is measured using a digital caliper immediately before the carrageenan injection and at various time points (e.g., 1, 2, 3, and 4 hours) after.
-
Data Analysis: The increase in paw thickness is calculated by subtracting the baseline measurement from the post-injection measurements. The data are typically presented as the mean increase in paw thickness ± SEM.
Von Frey Test for Mechanical Allodynia
This test is used to measure sensitivity to mechanical stimuli, a hallmark of neuropathic pain.
-
Animals: Male C57BL/6 wild-type, CB1-/-, and CB2-/- mice are used.
-
Acclimatization: Mice are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed until it bends, and the pressure is held for 3-5 seconds.
-
Response: A positive response is recorded if the mouse briskly withdraws its paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.
-
Data Analysis: The paw withdrawal threshold in grams is calculated and data are presented as the mean ± SEM.
Conclusion
The evaluation of this compound in CB1 and CB2 receptor knockout mice reveals that its anti-allodynic and anti-hyperalgesic effects in a model of neuropathic pain are primarily dependent on the CB1 receptor.[1] In contrast, studies with the more selective MGL inhibitor JZL184 demonstrate that in a model of inflammatory pain, the anti-allodynic effects are dependent on both CB1 and CB2 receptors, while the anti-edematous effects are solely mediated by the CB2 receptor.[2] These findings highlight the distinct roles of CB1 and CB2 receptors in different pain modalities and underscore the importance of using knockout models to dissect the pharmacology of endocannabinoid system modulators. For researchers developing novel analgesics, these data suggest that targeting MGL inhibition to selectively engage CB2 receptors could be a promising strategy to achieve anti-inflammatory effects while potentially minimizing the psychoactive side effects associated with CB1 receptor activation.
References
- 1. Endocannabinoids decrease neuropathic pain-related behavior in mice through the activation of one or both peripheral CB₁ and CB₂ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Urb602
This guide provides immediate safety, handling, and disposal protocols for Urb602, tailored for research, scientific, and drug development professionals. The information is intended to supplement, not replace, your institution's standard safety procedures and a thorough review of the complete Safety Data Sheet (SDS) for this product.
Hazard Identification and Precautionary Measures
This compound is a selective inhibitor of monoacylglycerol lipase (MAGL).[1] While some safety data sheets (SDS) classify it as not a hazardous substance, others indicate potential for respiratory sensitization and aquatic toxicity.[2] Therefore, it is prudent to treat this compound as hazardous until more definitive information is available.[3]
Primary Hazards:
-
Inhalation: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
-
Contact: Avoid contact with eyes, skin, and clothing.[3]
-
Ingestion: Do not ingest.[3]
Researchers must wash hands and surfaces thoroughly after handling.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for the safe handling of this compound. The following equipment is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., nitrile, vinyl, or latex). Dispose of contaminated gloves after use.[2][4][5] | Prevents direct skin contact with the compound.[5] |
| Eye Protection | Safety glasses or goggles.[4] | Protects eyes from splashes or aerosolized particles. |
| Respiratory Protection | In case of inadequate ventilation or when handling the solid form, wear a NIOSH-approved respirator.[2][5] | Mitigates the risk of inhaling dust particles, which may cause sensitization.[2] |
| Body Protection | A lab coat and full-length pants should be worn. Ensure no skin is exposed between pants and closed-toe shoes.[5] | Prevents accidental skin contact and contamination of personal clothing.[4] |
Chemical and Physical Properties
Below is a summary of the key physical and chemical properties of this compound.
| Property | Value |
| Formal Name | N-[1,1'-biphenyl]-3-yl-carbamic acid, cyclohexyl ester[3] |
| Molecular Formula | C₁₉H₂₁NO₂[3] |
| Formula Weight | 295.4 g/mol [3] |
| Appearance | Crystalline solid[3] |
| Purity | ≥98%[3] |
| UV/Vis Maximum (λmax) | 236 nm[3] |
| CAS Number | 565460-15-3[3] |
Safe Handling and Storage Protocols
Storage:
-
Solid Form: Store the crystalline solid at -20°C for long-term stability (≥ 4 years).[3] Some suppliers recommend storage at +4°C.
-
Stock Solutions: For prepared stock solutions, store at -80°C for up to 2 years or at -20°C for up to 1 year.[6]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[3]
Handling Workflow: The following diagram outlines the essential step-by-step process for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols: Solution Preparation
Stock Solution Preparation: this compound is supplied as a crystalline solid.[3] To prepare a stock solution, dissolve the compound in an organic solvent of choice, such as DMSO, ethanol, or dimethylformamide (DMF).[3] The solvent should be purged with an inert gas before use.[3]
Solubility Data:
| Solvent | Approximate Solubility |
| DMSO | 30 mg/mL[1][3] |
| Dimethylformamide (DMF) | 30 mg/mL[3] |
| Ethanol | 10 mg/mL[1][3] |
| 1:1 Solution of DMSO:PBS (pH 7.2) | 0.25 mg/mL[3] |
Aqueous Solution Preparation: this compound is sparingly soluble in aqueous buffers.[3] For experiments requiring an aqueous solution, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[3]
Emergency Procedures and Disposal
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][4]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[4]
-
Eye Contact: Rinse eyes thoroughly with plenty of water. Remove contact lenses if present and easy to do so.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Make the victim drink water (two glasses at most) and consult a doctor if feeling unwell.[4]
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Do not let the product enter drains. Cover the spill with an inert, liquid-absorbent material (e.g., Chemizorb®), collect it, and place it in a suitable container for disposal.
Disposal Plan: All waste containing this compound, including contaminated materials and excess solutions, must be disposed of in accordance with institutional, local, and national regulations. The primary method of disposal is through an approved waste disposal plant.[2] Do not dispose of it into the environment.[2] Contaminated containers should be treated as the product itself.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
